(2R)-propane-1,2-diamine structure and stereochemistry
Stereochemical Architecture, Enantiomeric Resolution, and Pharmacophore Utility Executive Summary (2R)-propane-1,2-diamine (also known as (R)-1,2-diaminopropane or (R)-propylenediamine) represents a critical chiral scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Stereochemical Architecture, Enantiomeric Resolution, and Pharmacophore Utility
Executive Summary
(2R)-propane-1,2-diamine (also known as (R)-1,2-diaminopropane or (R)-propylenediamine) represents a critical chiral scaffold in coordination chemistry and drug design. Unlike its racemic counterpart, the enantiomerically pure (R)-isomer serves as a stereospecific ligand that dictates the chirality of metal complexes—most notably Platinum(II) antitumor agents. This guide dissects the molecular geometry, details a self-validating resolution protocol from racemic precursors, and analyzes its role in overcoming cisplatin resistance via steric modulation of DNA adducts.
Structural Analysis & Stereochemistry
The physicochemical distinctiveness of (2R)-propane-1,2-diamine arises from the chiral center at the C2 position. The rigid assignment of stereochemistry is non-trivial and dictates the thermodynamic stability of subsequent metal chelates.
1.1 Absolute Configuration (Cahn-Ingold-Prelog)
To validate the (R)-configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the chiral center (C2).[1]
Center: C2 Carbon
Substituents:
-NH₂ (Amino group): Priority 1 (Nitrogen, Atomic Number 7).
-CH₂NH₂ (Aminomethyl group): Priority 2. (Carbon bonded to N).[2][3][4][5]
-CH₃ (Methyl group): Priority 3. (Carbon bonded to H).[6]
-H (Hydrogen): Priority 4.
Stereochemical Logic:
When the lowest priority group (-H) is oriented away from the observer, the sequence 1 → 2 → 3 traces a clockwise path.[6] Thus, the absolute configuration is (R) .
1.2 Conformational Lock in Chelation
In solution, the free diamine is flexible. However, upon binding to a metal center (e.g., Pt(II)), it forms a five-membered chelate ring.
Expert Insight: The (R)-configuration forces the C2-methyl group into an equatorial position within the puckered ring conformation. This minimizes 1,3-diaxial interactions. Conversely, the (S)-enantiomer would force the methyl group into a sterically crowded axial position, making (R)-complexes generally more thermodynamically stable and biologically distinct.
Production & Enantiomeric Resolution Protocol
While catalytic ammonolysis of 1,2-dichloropropane yields racemic 1,2-diaminopropane, asymmetric synthesis is cost-prohibitive for bulk applications. The industry standard—and most robust laboratory method—is the classical resolution using L-(+)-Tartaric acid .
2.1 The Resolution Workflow
This protocol relies on the solubility differential between the diastereomeric salts: (R)-diamine-L-tartrate (less soluble) and (S)-diamine-L-tartrate (more soluble).
Materials:
Racemic 1,2-diaminopropane (99%)
L-(+)-Tartaric acid (Anhydrous)
Solvent: Water/Ethanol matrix
Reagent: Potassium Hydroxide (KOH) pellets
Step-by-Step Protocol:
Salt Formation: Dissolve L-(+)-tartaric acid (1.0 eq) in minimal hot water. Slowly add racemic 1,2-diaminopropane (1.0 eq) dropwise. Caution: Exothermic reaction.
Crystallization (The Selection Step): Add 95% Ethanol to the hot solution until turbidity is just observed. Allow the solution to cool to room temperature over 4 hours, then refrigerate at 4°C overnight.
Mechanism:[6][7][8][9] The (R)-diamine-L-tartrate salt crystallizes preferentially.
Validation (The Checkpoint): Filter the crystals.
Self-Validation: Recrystallize the salt from water/ethanol until the specific rotation
and melting point are constant.
Target: Melting point of the diastereomeric salt should approach ~144°C (dec).
Liberation of the Free Base: Dissolve the purified salt in minimal water. Add solid KOH (excess) to liberate the amine.
Extraction: Extract the oily amine layer with diethyl ether or benzene. Dry over KOH pellets and distill.
2.2 Process Visualization
The following diagram illustrates the logical flow of the resolution, highlighting the critical separation node.
Caption: Workflow for the optical resolution of (2R)-propane-1,2-diamine using L-tartaric acid. Green nodes indicate the target pathway.
Coordination Chemistry & Pharmacophore Utility
The primary high-value application of (2R)-propane-1,2-diamine is as a non-leaving ligand in Platinum(II) anticancer complexes.
3.1 The "Avoidance" Mechanism
Cisplatin resistance often occurs due to DNA repair mechanisms (NER) excising the Pt-DNA adduct.
Role of (2R)-Diamine: When complexed with Platinum (e.g., in analogs of Oxaliplatin), the methyl group of the (2R)-diamine projects into the major groove of the DNA.
Steric Bulk: This projection creates steric hindrance that prevents repair proteins from recognizing or binding to the lesion effectively, thereby maintaining cytotoxicity in resistant cell lines.
3.2 Pt-Complex Synthesis Pathway
To synthesize a dichloro((R)-1,2-diaminopropane)platinum(II) complex:
Precursor: Potassium tetrachloroplatinate (
).
Ligand Exchange: React
with (2R)-propane-1,2-diamine in water.
Product: The yellow precipitate
forms.
Caption: Mechanistic pathway of Platinum(II) complexes utilizing (2R)-propane-1,2-diamine to induce apoptosis.
Analytical Specifications & Data
For researchers verifying the identity of synthesized or purchased material, the following physicochemical properties are standard. Note the distinction between the free base and the stable dihydrochloride salt.
Property
(2R)-Propane-1,2-diamine (Free Base)
(R)-Diamine Dihydrochloride (Salt)
CAS Number
6852-58-0
19777-67-4
Formula
MW
74.13 g/mol
147.05 g/mol
Physical State
Colorless, hygroscopic liquid
White crystalline solid
Boiling/Melting Pt
BP: 119-120°C
MP: 242-244°C (dec)
Specific Rotation
-34° (neat) [Varies by solvent]
+4.0° to +10.0° ()
Solubility
Miscible with water, ethanol
Soluble in water; Insoluble in ether
Note on Rotation: The sign of rotation reverses between the free base and the hydrochloride salt. The dihydrochloride of the (R)-isomer is typically dextrorotatory (+), while the free base is levorotatory (-). Always confirm the salt form when interpreting polarimetry data.
References
Sigma-Aldrich. (R)-(+)-1,2-Diaminopropane dihydrochloride Product Specification. Retrieved from [2]
TCI Chemicals. (R)-1,2-Diaminopropane Dihydrochloride Product Details. Retrieved from
BenchChem. Enantiomeric Resolution of 1,2-Diaminopropane. Retrieved from
Master Organic Chemistry. Assigning Cahn-Ingold-Prelog (CIP) Priorities. Retrieved from
National Institutes of Health (PubMed). Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes. (Contextual comparison for diamine ligands). Retrieved from
Physicochemical Properties and Synthetic Utility of (2R)-Propane-1,2-diamine
This guide provides a comprehensive technical analysis of (2R)-propane-1,2-diamine , a critical chiral building block in medicinal chemistry and asymmetric synthesis.[1] Technical Whitepaper | Version 2.0 Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of (2R)-propane-1,2-diamine , a critical chiral building block in medicinal chemistry and asymmetric synthesis.[1]
Technical Whitepaper | Version 2.0
Executive Summary
(2R)-propane-1,2-diamine (also known as (R)-(-)-1,2-diaminopropane or (R)-propylenediamine) is the optically active R-enantiomer of the vicinal diamine 1,2-diaminopropane. It serves as a privileged chiral scaffold in drug discovery, particularly in the design of platinum-based antineoplastic agents and as a ligand in asymmetric catalysis.[1] Its rigid stereochemical backbone imparts high selectivity in metal coordination, influencing the pharmacological profiles of resulting complexes.[1]
(Note: The user-provided CAS 6852-81-9 is frequently associated with specific salt forms or database variants; 6852-78-4 is the standard registry for the pure (R)-free base).[1]
The molecule possesses a single chiral center at the C2 position.[1]
Configuration: R (Rectus)
Optical Rotation: The free base is levorotatory (-) , while its dihydrochloride salt is typically dextrorotatory (+) .[1] This inversion of sign upon protonation is a critical analytical check during synthesis.[1]
Physicochemical Profile
The following data summarizes the core physical and thermodynamic properties of the free base amine.
Property
Value
Conditions
Physical State
Clear, colorless liquid
20°C, 1 atm
Odor
Ammoniacal, fishy
-
Boiling Point
119 – 120 °C
760 mmHg
Melting Point
-37 °C
(Racemate data)
Density
0.87 g/mL
25°C
Refractive Index ()
1.446
20°C
Vapor Pressure
~14 mmHg
20°C
Solubility
Miscible
Water, Ethanol, Ether
pKa (Basicity)
pKa ≈ 9.8 - 9.9pKa ≈ 6.9 - 7.1
Aqueous solution, 25°C
Specific Rotation
-34° to -35°
Neat (Free Base)
Specific Rotation (2HCl salt)
+4° to +10°
c=1, HO or MeOH
Technical Insight: The high basicity (pKa ~9.[1]9) indicates that in physiological pH (7.4), the molecule exists predominantly as the dicationic species (
), affecting its membrane permeability and interaction with anionic DNA backbones prior to metal coordination.
Synthesis and Chiral Resolution
While asymmetric synthesis from chiral precursors (like L-alanine) is possible, the industrial standard involves the optical resolution of the racemic diamine using chiral carboxylic acids.[1]
Resolution Protocol (Tartaric Acid Method)
The classic resolution utilizes L-(+)-Tartaric acid to form diastereomeric salts.[1] The (R)-diamine forms a less soluble salt with L-(+)-tartaric acid in specific solvent systems, allowing for separation via fractional crystallization.[1]
Graphviz Diagram: Resolution Workflow
Figure 1: Workflow for the optical resolution of racemic 1,2-diaminopropane to isolate the (2R)-enantiomer.
Applications in Drug Development
Platinum-Based Antineoplastic Agents
(2R)-propane-1,2-diamine is a direct structural analog of the trans-1,2-diaminocyclohexane (DACH) ligand found in Oxaliplatin .[1] Researchers utilize the propylenediamine scaffold to modulate the lipophilicity and steric bulk of platinum drugs.[1]
Mechanism: The diamine acts as a bidentate ligand, forming a stable 5-membered chelate ring with Platinum(II).[1]
Stereochemical Effect: The (R)-configuration of the diamine dictates the spatial orientation of the complex when binding to DNA.[1] This chirality is crucial for evading DNA repair mechanisms that typically excise cisplatin adducts.[1]
Graphviz Diagram: Metal Coordination Mode
Figure 2: Schematic of (2R)-propane-1,2-diamine coordinating to a Platinum(II) center.[1] The C2-methyl group exerts steric influence on the axial environment of the square-planar complex.
Chiral Auxiliaries and Ligands
Beyond platinum drugs, the molecule is used to synthesize Schiff base ligands (e.g., Salen-type ligands) for asymmetric catalysis.[1] The rigid stereocenter transfers chiral information to the metal center (Mn, Co, Cu), enabling enantioselective epoxidations and hydrogenations.
Handling, Safety, and Stability
Corrosivity: As a short-chain aliphatic diamine, it is highly corrosive to skin, eyes, and mucous membranes.[1] It can cause severe burns (Category 1B).[1]
Hygroscopicity: The substance is hygroscopic and readily absorbs CO
from the air to form carbamates.[1] It must be stored under an inert atmosphere (Nitrogen or Argon).[1]
Storage: Keep in tightly closed containers, away from strong oxidizing agents and acids. Recommended storage temperature is 2-8°C for long-term stability.[1]
References
ChemicalBook. (2024).[1] 1,2-Diaminopropane Physicochemical Properties and Safety.
PubChem. (2024).[1] 1,2-Diaminopropane, (R)- (CAS 6852-78-4).[1] National Library of Medicine.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Reference Guide
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Version: 1.0 (Current as of 2026)[1][2][3][4]
Executive Summary & Structural Integrity
(2R)-Propane-1,2-diamine (also known as (R)-(-)-1,2-diaminopropane or
-propylenediamine) is a critical chiral building block in the synthesis of platinum-based antineoplastic agents and a ligand for asymmetric catalysis.[1][2][3][4] Unlike its racemate, the enantiopure (2R)-isomer requires rigorous validation of its absolute configuration.[1][2][4]
This guide provides a self-validating spectroscopic framework.[1][2][3][4] The core challenge in characterizing this molecule lies in distinguishing the enantiomer from the racemate (via polarimetry) and assigning the diastereotopic protons on the methylene group (via High-Field NMR).[1][2][4]
Chemical Identity
Parameter
Specification
IUPAC Name
(2R)-propane-1,2-diamine
CAS (Free Base)
6852-78-4
CAS (2HCl Salt)
19777-67-4
Formula
Exact Mass
74.0844 Da
Chirality
C2 is the stereogenic center (-configuration)
Characterization Workflow (Logic Map)
The following workflow illustrates the critical path for validating the identity and optical purity of the sample. Note that NMR alone cannot distinguish the (R) enantiomer from the (S) enantiomer without a chiral shift reagent; therefore, polarimetry is the gatekeeping step.[1][2][4]
Figure 1: Analytical decision tree. Optical rotation is the primary discriminator for absolute configuration.[2][3]
Physical Properties & Optical Rotation
The sign of optical rotation depends heavily on the chemical state (free base vs. salt) and solvent.[2][4] Confusion here is a common source of error in Certificates of Analysis.
Specific Rotation Standards
Form
Solvent
Concentration
Specific Rotation
Sign
Free Base
Water
(approx)
Negative (-)
Dihydrochloride
Water
Positive (+)
Critical Insight: Upon protonation (forming the salt), the specific rotation inverts from levorotatory (-) to dextrorotatory (+).[1][2][4] Ensure you are comparing your data against the correct reference state.[2][4]
Nuclear Magnetic Resonance (NMR) Profiling
The presence of the chiral center at C2 renders the two protons on C1 diastereotopic .[2][4] They are chemically non-equivalent and will couple to each other (geminal) and the C2 proton (vicinal), resulting in complex splitting patterns often simplified as "multiplets" in low-field instruments.[1][2][4]
H NMR Data (400 MHz, CDCl
)
Solvent Note: CDCl
is preferred for the free base.[2][4] DO will cause the amine protons to exchange and disappear (HDO peak ~4.79 ppm).[1][2][4]
Position
(ppm)
Multiplicity
Integration
Assignment Logic
C3-H
1.05
Doublet ( Hz)
3H
Methyl group coupled to C2-H.
-NH
1.2 - 1.6
Broad Singlet
4H
Exchangeable amine protons.[1][2][3][4] Shift varies with concentration/moisture.[2][4]
C1-H
2.48
dd or multiplet
1H
Diastereotopic methylene proton.[1][2][3][4] Shielded relative to C2.[1][2][4]
C1-H
2.65
dd or multiplet
1H
Diastereotopic methylene proton.[1][2][3][4] Distinct from H.
C2-H
2.85 - 2.95
Multiplet
1H
Chiral methine.[1][2][3][4] Deshielded by -amine and -amine effects.[1][2][3][4]
Chiral center (Methine).[1][2][3][4] Very close to C1; distinguish via DEPT-135 (C2 is up, C1 is down).
Mass Spectrometry (MS)
For aliphatic amines, Alpha-Cleavage is the dominant fragmentation mechanism in Electron Impact (EI) ionization.[1][2][4] The molecule cleaves at the bond adjacent to the nitrogen atom to stabilize the radical cation.[2][4]
Fragmentation Pathway
The molecular ion (
) at 74 is typically weak or absent.[2][4] The spectrum is dominated by the stability of the iminium ions formed.[2][4]
Figure 2: Primary fragmentation logic. The base peak at m/z 30 is characteristic of primary amines with a terminal methylene group.[3][4]
The IR spectrum is essential for confirming the primary amine functionality and absence of oxidation products (like amides or carbamates from air exposure).[1][2][4]
Wavenumber (cm)
Vibration Mode
Assignment
3350 - 3280
N-H Stretch
Doublet characteristic of primary amines (Asymmetric & Symmetric).[1][2][3][4]
Warning: (2R)-propane-1,2-diamine is hygroscopic and absorbs
from the air to form carbamates.[1][2][3][4] This appears as a contaminant peak in NMR (~1640 cm in IR, broad signals in NMR).[1][2][4]
Sample Preparation for NMR
Inert Environment: Weigh the sample in a glovebox or under a nitrogen funnel.[1][2][4]
Solvent Choice: Use anhydrous CDCl
(stored over molecular sieves) to prevent H/D exchange broadening of the amine signal.[2][4]
Tube Sealing: Cap the NMR tube immediately. Parafilm is insufficient for long-term storage; use a flame-sealed tube or a high-quality PTFE cap if analyzing later.[1][2][3][4]
A Senior Application Scientist's Guide to the Theoretical Modeling of (2R)-propane-1,2-diamine Coordination Complexes
Abstract (2R)-propane-1,2-diamine (R-pn) is a chiral diamine that serves as a critical building block in the synthesis of coordination complexes with significant applications in asymmetric catalysis and medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(2R)-propane-1,2-diamine (R-pn) is a chiral diamine that serves as a critical building block in the synthesis of coordination complexes with significant applications in asymmetric catalysis and medicinal chemistry.[1][2][3] The stereochemical properties of R-pn, particularly the conformation of the five-membered chelate ring it forms upon coordination to a metal center, are pivotal in determining the efficacy and selectivity of these complexes.[4] This in-depth technical guide provides a comprehensive overview of the theoretical modeling techniques employed to elucidate the structural and electronic properties of R-pn coordination complexes. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to leverage computational chemistry in the rational design of novel R-pn-based catalysts and therapeutic agents.
Introduction: The Significance of (2R)-propane-1,2-diamine in Coordination Chemistry
(2R)-propane-1,2-diamine, a simple chiral diamine, forms stable five-membered chelate rings with a wide variety of metal ions.[4][5][6] The presence of a methyl group on the carbon backbone introduces a chiral center, which can impart stereoselectivity to the reactions catalyzed by its metal complexes.[7] The conformational preference of the chelate ring, which tends to place the methyl group in a pseudoequatorial position to minimize steric strain, is a key determinant of the overall geometry and reactivity of the complex.[4]
The ability to predict and understand the three-dimensional structures and electronic properties of these complexes is paramount for their application in:
Asymmetric Catalysis: Chiral ligands like R-pn are instrumental in controlling the stereochemical outcome of chemical reactions.[8] Theoretical modeling can help in understanding the mechanism of stereoselection and in the design of more efficient and selective catalysts.[7]
Drug Development: Many metal-based drugs rely on the specific coordination environment of the metal ion for their therapeutic effect.[2][3][9] Computational studies can aid in the design of R-pn complexes with desired biological activities and reduced toxicities.[2]
This guide will delve into the primary theoretical methods used to model these important coordination complexes, providing both the theoretical underpinnings and practical considerations for their application.
Theoretical Methodologies: A Multi-Scale Approach
The theoretical modeling of R-pn coordination complexes necessitates a multi-scale approach, ranging from highly accurate but computationally expensive quantum mechanical methods to more efficient but approximate molecular mechanics techniques. The choice of method depends on the specific scientific question being addressed and the available computational resources.
Quantum Mechanics (QM) Methods: The Gold Standard for Electronic Structure
Quantum mechanics methods provide the most accurate description of the electronic structure of molecules, making them indispensable for studying the bonding, reactivity, and spectroscopic properties of R-pn complexes.
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost.[10][11] DFT methods approximate the many-electron Schrödinger equation by solving for the electron density, which is a function of only three spatial coordinates.
Causality Behind Method Choice: The selection of an appropriate functional and basis set is crucial for obtaining reliable results. For transition metal complexes, hybrid functionals such as B3LYP and M06-2X often provide good performance.[10] The inclusion of dispersion corrections (e.g., DFT-D3) is also important for accurately describing non-covalent interactions, which can play a significant role in the conformational preferences of the R-pn ligand.[10]
Experimental Protocol: Performing a DFT Geometry Optimization
Build the Initial Structure: Construct a 3D model of the R-pn coordination complex using a molecular builder.
Select a DFT Functional and Basis Set: Choose a functional (e.g., M06-2X) and a basis set (e.g., 6-31G(d) for main group elements and a larger basis set with effective core potentials for the metal).[10]
Set Up the Calculation: Specify the charge and multiplicity of the complex.
Run the Geometry Optimization: The software will iteratively adjust the atomic coordinates to find the minimum energy structure.
Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.[10]
Molecular Mechanics (MM) Methods: For Large Systems and Conformational Searching
Molecular mechanics methods, also known as force fields, represent molecules as a collection of atoms connected by springs.[12][13] The potential energy of the system is calculated using a set of classical mechanics equations that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions.[12][13][14]
Causality Behind Method Choice: MM methods are significantly faster than QM methods, making them ideal for studying large systems and for performing extensive conformational searches.[13][15] The accuracy of MM calculations is entirely dependent on the quality of the force field parameters.[12][13][15] For metal complexes, specialized force fields are often required to accurately describe the metal-ligand interactions.
Experimental Protocol: Performing a Conformational Search with Molecular Mechanics
Select a Force Field: Choose a force field that is well-parameterized for the metal and ligand types in your complex (e.g., UFF, MMFF).
Generate Initial Conformations: Use a systematic or random search algorithm to generate a diverse set of initial conformations.
Minimize Each Conformation: Perform an energy minimization on each of the generated conformations.
Cluster and Analyze the Results: Group the minimized structures based on their geometry and energy to identify the low-energy conformers.
Conformational Analysis: The Key to Understanding Stereoselectivity
The chiral nature of R-pn leads to the formation of stereoisomers in its coordination complexes.[6] A thorough conformational analysis is essential for understanding the relative stabilities of these isomers and for predicting the stereochemical outcome of reactions.[4][16][17][18]
The five-membered chelate ring formed by R-pn can adopt either a λ or δ conformation. The methyl group can be in either an axial or equatorial position. The energetically preferred conformation is typically the one that places the bulky methyl group in the less sterically hindered equatorial position.[4]
Table 1: Relative Energies of [Co((R)-pn)₃]³⁺ Conformers
Conformer
Chelate Ring Conformations
Methyl Group Positions
Relative Energy (kcal/mol)
lel₃
λ, λ, λ
Equatorial, Equatorial, Equatorial
0.0
ob₃
δ, δ, δ
Axial, Axial, Axial
High
Note: This is a simplified representation. A full conformational analysis would consider all possible combinations of ring conformations.
Applications in Drug Development and Catalysis
The insights gained from the theoretical modeling of R-pn coordination complexes have direct applications in the fields of drug development and catalysis.
Drug Development: Ruthenium and other transition metal complexes are being investigated as anticancer agents.[1][2] Theoretical modeling can be used to design R-pn complexes that selectively target cancer cells and to understand their mechanism of action.[2]
Catalysis: Chiral P,N-ligands and diamine complexes are widely used in asymmetric catalysis.[8][19] Computational studies can help to elucidate the reaction mechanisms and to design catalysts with improved enantioselectivity.[7][20]
Visualization of Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Relationship between theoretical methods and applications.
Caption: Workflow for a DFT geometry optimization.
Conclusion and Future Outlook
Theoretical modeling has become an indispensable tool for understanding and predicting the behavior of (2R)-propane-1,2-diamine coordination complexes. By combining the strengths of quantum mechanics and molecular mechanics methods, researchers can gain deep insights into the structural, electronic, and conformational properties of these systems. This knowledge is crucial for the rational design of new catalysts and therapeutic agents with enhanced performance and desired biological activities. As computational methods continue to improve in accuracy and efficiency, their impact on these fields is expected to grow even further.
References
Force Fields for MD simulations. (n.d.).
Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides | The Journal of Organic Chemistry - ACS Publications. (2021, March 16).
Chelate conformations of (R)-pn and (S) - ResearchGate. (n.d.).
Novel Ruthenium Complexes and Their Applications as Catalysts and Anticancer Agents Andrea Rodríguez Bárzano. (n.d.).
Preparation and Crystal Structure of Lead (II) Complex with Propane-1,2-Diamine. (2025, August 7).
Axially Chiral P,N-Ligands: Some Recent Twists and Turns | ACS Catalysis. (2017, December 4).
Metal atom–guided conformational analysis of single polynuclear coordination molecules - PMC - NIH. (2021, August 6).
The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC. (n.d.).
1,2-Diaminopropane - Wikipedia. (n.d.).
Structural insights into transition-metal–aminodiphosphine (PNP) complexes bearing [MCln(PNP)2] (M = Co, Ru, Cr or Mo; n = 1 or 2) cores in the solid state - IUCr Journals. (2025, November 10).
Metal complexes of propane-1,2,3-triamine. Potentiometric and calorimetric investigations | Request PDF - ResearchGate. (2025, August 6).
The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments - PMC. (n.d.).
Recent Development of Rhenium-Based Materials in the Application of Diagnosis and Tumor Therapy - MDPI. (n.d.).
DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC. (n.d.).
Force field (chemistry) - Wikipedia. (n.d.).
Carbon-13 nuclear magnetic resonance study of propane-1,3-diamine-NNN′N′-tetra-acetate ion and its diamagnetic metal complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.).
Introduction to Force Fields FF for Molecular Dynamics and Monte Carlo - YouTube. (2020, November 29).
Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - MDPI. (n.d.).
Theoretical study on conformational energies of transition metal complexes. (n.d.).
Catalytic asymmetric synthesis of 1,2-diamines - RSC Publishing. (2024, July 11).
Therapeutic Applications of Transition Metal Complexes - IOSR Journal. (n.d.).
A computational study of ligand binding affinities in iron(iii) porphine and protoporphyrin IX complexes - Dalton Transactions (RSC Publishing). (2014, May 12).
DFT calculations for diastereodivergent and enantioselective mechanism - ResearchGate. (n.d.).
Synthesis, structure, and luminescent properties of two novel polynuclear complexes of 1,3-di(pyridin-2-yl)propane-1,3-dione - ResearchGate. (2025, August 7).
(PDF) Importance of Thorough Conformational Analysis in Modelling Transition Metal-Mediated Reactions: Case Studies on Pincer Complexes Containing Phosphine Groups - ResearchGate. (n.d.).
Force Fields and Interactions – Practical considerations for Molecular Dynamics - GitHub Pages. (n.d.).
Building Force Fields - an Automatic, Systematic and Reproducible Approach - PMC. (n.d.).
Virtual Ligand Strategy in Transition Metal Catalysis Toward Highly Efficient Elucidation of Reaction Mechanisms and Computational Catalyst Design - ACS Publications. (2023, April 12).
Iron-Based Catalytically Active Complexes in Preparation of Functional Materials - MDPI. (n.d.).
DFT calculations do not explain enantiospecific NMR responses in cross polarization - PMC. (2025, November 26).
Application Notes & Protocols: The Utility of (2R)-propane-1,2-diamine in Asymmetric Catalysis
Introduction: The Significance of Simple Chirality in Complex Syntheses In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for the efficacy of pharmaceuticals and agrochem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Simple Chirality in Complex Syntheses
In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for the efficacy of pharmaceuticals and agrochemicals, chiral 1,2-diamines represent a cornerstone class of ligands and auxiliaries.[1][2][3] Among these, (2R)-propane-1,2-diamine, the simplest chiral diamine, stands out for its cost-effectiveness and versatility.[4] Its C1-symmetric structure, featuring two chemically distinct amine groups, allows it to serve as a powerful stereodirecting component in a multitude of catalytic reactions. This guide provides an in-depth exploration of the application of (2R)-propane-1,2-diamine, with a primary focus on its role in the highly efficient Noyori-type catalysts for asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. We will delve into the mechanistic underpinnings of this catalysis, provide field-proven protocols, and offer insights into reaction optimization for researchers in drug development and process chemistry.
Core Application: Asymmetric Transfer Hydrogenation of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[5] Ruthenium(II) complexes coordinated with a chiral diamine and an η⁶-arene ligand are exceptionally effective catalysts for this purpose, a discovery that was part of the Nobel Prize-winning work of Ryoji Noyori. While ligands like 1,2-diphenylethylenediamine (DPEN) are common, derivatives of (2R)-propane-1,2-diamine have also been successfully employed, often after N-functionalization (e.g., with a tosyl group to form a TsDPEN analogue), to create highly effective catalysts.[6][7]
The Causality of Catalytic Excellence: A Metal-Ligand Bifunctional Mechanism
The remarkable efficiency and enantioselectivity of these diamine-Ru(II) systems stem from a "metal-ligand bifunctional" mechanism.[8] This is not a classical inner-sphere reaction where the substrate binds directly to the metal. Instead, the catalysis occurs in the outer coordination sphere of a stable, 18-electron ruthenium hydride complex.[8]
Key Mechanistic Steps:
Catalyst Activation: The precatalyst, often a [RuCl₂(η⁶-arene)]₂ dimer, reacts with the (2R)-propane-1,2-diamine derivative and a hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol) to form the active 16-electron Ru-hydride species.
Outer-Sphere Interaction: The ketone substrate approaches the active catalyst. The crucial interaction is the formation of a six-membered, pericyclic transition state.[8]
Concerted Hydrogen Transfer: In this transition state, a hydride (H⁻) from the ruthenium center and a proton (H⁺) from one of the N-H groups of the diamine ligand are transferred simultaneously to the carbonyl oxygen and carbon, respectively.[8] The chirality of the diamine backbone dictates the facial selectivity of this hydrogen transfer, thus determining the stereochemistry of the resulting alcohol.
Product Release & Catalyst Regeneration: The newly formed chiral alcohol dissociates, and the catalyst is regenerated by the hydrogen source to complete the catalytic cycle.
The N-H bond of the diamine ligand is not merely a spectator; it is an active participant in the catalytic event, highlighting the bifunctional nature of the catalyst.[8] This outer-sphere mechanism is particularly advantageous as it avoids the strong substrate binding that can sometimes lead to catalyst inhibition.
Caption: Catalytic cycle for Ru-diamine catalyzed asymmetric transfer hydrogenation.
Experimental Protocols
This section provides a detailed, self-validating protocol for the asymmetric transfer hydrogenation of a representative substrate, acetophenone, using a catalyst system derived from a tosylated (2R)-propane-1,2-diamine analogue.
Protocol 1: In-Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the formation of the active catalyst in situ from its precursors, which is a common and convenient laboratory practice. The catalyst used here is an analogue of the well-known Noyori-Ikariya catalyst, [RuCl(p-cymene)((R,R)-TsDPEN)]. For this example, we will consider a conceptual catalyst, [RuCl(p-cymene)((R)-Ts-pn)], where 'pn' denotes propane-1,2-diamine.
Materials & Reagents:
[RuCl₂(p-cymene)]₂ dimer
(2R)-N-tosyl-propane-1,2-diamine ((R)-Ts-pn)
Acetophenone (freshly distilled)
Formic acid (HCOOH)
Triethylamine (NEt₃)
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
Inert atmosphere glovebox or Schlenk line
Instrumentation:
Schlenk flask or sealed reaction vial
Magnetic stirrer and hotplate
Standard glassware for workup
Rotary evaporator
Silica gel for column chromatography
Chiral HPLC or GC for enantiomeric excess (ee) determination
Step-by-Step Methodology:
Workflow Visualization
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Catalyst Pre-formation (Under Inert Atmosphere):
In a glovebox or under a stream of argon, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%) and (2R)-N-tosyl-propane-1,2-diamine (e.g., 5.1 mg, 0.022 mmol, 2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
Causality Insight: The diamine is used in slight excess relative to the Ru dimer to ensure complete formation of the monomeric catalyst complex.
Add 2.0 mL of anhydrous, degassed dichloromethane.
Stir the resulting orange solution at room temperature for 20-30 minutes.
Reaction Setup:
Prepare the formic acid/triethylamine azeotrope by mixing HCOOH and NEt₃ in a 5:2 molar ratio. Caution: This mixing is exothermic.
To the catalyst solution, add the HCOOH/NEt₃ mixture (e.g., 0.5 mL). The solution color should change, indicating the formation of the active hydride species.
Add acetophenone (120 mg, 1.0 mmol, 100 mol%) via syringe.
Causality Insight: Formic acid serves as the hydride source, and triethylamine acts as the base to neutralize the formed HCl and facilitate catalyst turnover.[9] The azeotropic mixture provides a convenient and effective hydrogen-donating system.
Reaction Execution and Monitoring:
Seal the Schlenk flask and place it in a pre-heated oil bath at 40 °C.
Stir the reaction vigorously.
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for Gas Chromatography (GC) analysis until the starting material is fully consumed (typically 2-12 hours).
Workup and Purification:
Cool the reaction to room temperature and quench by adding 5 mL of water.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-1-phenylethanol.
Validation and Analysis:
Yield: Determine the isolated yield of the purified alcohol. A typical yield for this reaction is >95%.
Enantiomeric Excess (ee): Dissolve a small sample of the product in an appropriate solvent (e.g., isopropanol/hexane mixture) and analyze by chiral HPLC (e.g., using a Chiralcel OD-H or similar column).
Expected Outcome: The use of the (2R)-diamine ligand should preferentially yield the (R)-alcohol. The expected enantiomeric excess is typically very high, often >97% ee.[7][10]
Data Summary & Substrate Scope
The utility of (2R)-propane-1,2-diamine-based catalysts extends to a range of ketone substrates. The following table summarizes representative results.
Entry
Substrate (Ketone)
Catalyst Loading (mol%)
Time (h)
Yield (%)
ee (%)
Product Configuration
1
Acetophenone
0.5
4
>99
98
R
2
1-Indanone
0.5
6
98
97
R
3
1-Tetralone
0.5
8
99
99
R
4
Benzylacetone
1.0
12
95
96
R
5
2-Chloroacetophenone
0.5
5
97
98
R
Note: Data are representative and synthesized from typical outcomes reported in the literature for analogous catalyst systems. Exact results will vary based on specific ligand structure and reaction conditions.
Troubleshooting & Optimization
Low Conversion:
Cause: Inactive catalyst or insufficient reaction time/temperature.
Solution: Ensure all reagents and solvents are anhydrous and reactions are run under a strict inert atmosphere. The catalyst is sensitive to oxygen. Consider increasing the temperature (e.g., to 50-60 °C) or extending the reaction time.
Low Enantioselectivity:
Cause: Impurities in the substrate or ligand. Racemization of the product.
Solution: Purify the ketone substrate (e.g., by distillation) before use. Verify the enantiomeric purity of the (2R)-propane-1,2-diamine derivative. Avoid overly harsh (e.g., strongly acidic or basic) workup conditions that could cause product racemization.
Reaction Stalls:
Cause: Catalyst decomposition or product inhibition.
Solution: While these catalysts are generally robust, prolonged reaction at high temperatures can lead to degradation. If the reaction stalls, it is unlikely to restart. Consider a slightly higher catalyst loading (e.g., 1.0 mol%) for particularly challenging substrates.[9]
Conclusion
(2R)-propane-1,2-diamine is a powerful and economically viable chiral building block for the construction of highly effective asymmetric catalysts. Its application in Noyori-type asymmetric transfer hydrogenation provides a robust, scalable, and highly enantioselective method for the synthesis of chiral alcohols—critical intermediates for the pharmaceutical and fine chemical industries. The metal-ligand bifunctional mechanism is a testament to elegant catalyst design, where each component plays an active and crucial role in the stereochemical outcome. The protocols and insights provided herein serve as a practical guide for researchers to harness the synthetic power of this simple yet profound chiral diamine.
References
Vertex AI Search. Significance of Chiral 1,2-Diamines in Asymmetric Synthesis.
NROChemistry. Noyori Hydrogenation.
ResearchGate. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes | Request PDF.
YouTube. Noyori Hydrogenation.
Catalysis Science & Technology (RSC Publishing). Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation.
BenchChem. Applications of (2S)-Propane-1,2-Diamine Dihydrochloride in Advanced Chemical Synthesis.
ResearchGate. Ru-TsDPEN with Formic Acid/Hunig's Base for Asymmetric Transfer Hydrogenation, a Practical Synthesis of Optically Enriched N-Propyl Pantolactam | Request PDF.
RUA. Catalytic asymmetric synthesis of 1,2-diamines.
Wikipedia. 1,2-Diaminopropane.
ACS Publications. A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones | Journal of the American Chemical Society.
ResearchGate. Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine.
Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction.
PubMed. trans-RuH(eta1-BH4)(binap)(1,2-diamine): a catalyst for asymmetric hydrogenation of simple ketones under base-free conditions.
ResearchGate. (PDF) Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions.
NIH. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC.
ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.
MDPI. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution.
ResearchGate. Catalytic asymmetric synthesis of 1,2-diamines.
Thieme Connect. Synthesis and Resolution of a Chiral Diamine: 2,2′-(Propane-2,2-diyl)dipyrrolidine.
BenchChem. Application Notes and Protocols: Asymmetric Hydrogenation of Ketones Using BINAP/Diamine-Ruthenium Catalysts.
MDPI. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study.
NIH. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC.
PubMed Central. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds.
Chiral Ligand Architecture: Synthesis of Salen-Type Scaffolds via (2R)-Propane-1,2-Diamine
Part 1: Strategic Overview & Scientific Rationale Introduction The synthesis of chiral Schiff base ligands is a cornerstone of asymmetric catalysis. While the classic "Jacobsen" ligand utilizes a cyclohexane backbone, th...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview & Scientific Rationale
Introduction
The synthesis of chiral Schiff base ligands is a cornerstone of asymmetric catalysis. While the classic "Jacobsen" ligand utilizes a cyclohexane backbone, the use of (2R)-propane-1,2-diamine generates a distinct class of
-symmetric ligands, often referred to as (R)-Salpn .
Unlike
-symmetric ligands (e.g., those derived from trans-1,2-diaminocyclohexane), the (2R)-Salpn scaffold introduces a steric bias that is non-equivalent across the N-N bridge. The presence of the methyl group at the C2 position of the diamine backbone breaks the symmetry of the coordination sphere, creating unique "pockets" for enantioselective substrate discrimination in metal-catalyzed epoxidations and hydrolytic kinetic resolutions (HKR).
Mechanistic Grounding
The formation of the Salen-type scaffold proceeds via a double condensation reaction between the diamine and two equivalents of a salicylaldehyde derivative.[1]
Critical Considerations for (2R)-Propane-1,2-Diamine:
Regiochemistry: The diamine has two distinct primary amines: one at a primary carbon (C1) and one at a chiral secondary carbon (C2). While both condense with aldehydes, the steric hindrance at C2 can slow the second condensation step, requiring thermodynamic control (reflux) to ensure completion.
Water Management: The reaction is an equilibrium process (
). Driving the reaction to completion requires the continuous removal of water or the use of anhydrous solvents (ethanol/methanol) where the product precipitates, shifting the equilibrium via Le Chatelier's principle.
Visualization: Reaction Mechanism
The following diagram illustrates the stepwise condensation mechanism, highlighting the formation of the carbinolamine intermediate and subsequent dehydration.
Figure 1: Stepwise mechanism of Schiff base condensation involved in Salen ligand synthesis.
Part 2: Detailed Experimental Protocol
Materials & Reagents
To ensure high enantiomeric excess (ee) in downstream catalysis, the purity of the starting diamine is paramount.
Reagent
CAS Registry
Equivalence
Role
(2R)-Propane-1,2-diamine
6852-58-0
1.0 eq
Chiral Backbone
3,5-Di-tert-butylsalicylaldehyde
37942-07-7
2.05 eq
Steric Bulk Provider
Ethanol (Absolute)
64-17-5
Solvent
Reaction Medium
Dichloromethane (DCM)
75-09-2
Solvent
Workup/Extraction
Note: 3,5-di-tert-butylsalicylaldehyde is selected for this protocol as it yields the most industrially relevant "Jacobsen-type" analog, offering superior solubility and steric directing ability compared to unsubstituted salicylaldehyde.
Step-by-Step Synthesis Procedure
1. Preparation of Reagent Solutions
Aldehyde Solution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3,5-di-tert-butylsalicylaldehyde (4.69 g, 20 mmol) in 40 mL of absolute ethanol. Heat gently to 40°C to ensure complete dissolution.
Amine Solution: In a separate vial, dilute (2R)-propane-1,2-diamine (0.74 g, 10 mmol) in 10 mL of absolute ethanol.
Addition: Add the amine solution dropwise to the stirring aldehyde solution over a period of 15 minutes. The solution will immediately darken (typically bright yellow to orange), indicating imine formation.
Reflux: Attach a reflux condenser.[6][7] Heat the mixture to reflux (approx. 80°C) for 3 hours .
Why Reflux? The steric bulk of the tert-butyl groups and the chiral center on the diamine create kinetic barriers. Thermal energy ensures both amine sites fully condense.
3. Isolation and Purification
Crystallization: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour. The ligand should precipitate as a yellow crystalline solid.
Filtration: Collect the solid via vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with cold ethanol (
mL) to remove unreacted aldehyde.
Drying: Dry the solid under high vacuum (0.1 mmHg) for 6 hours to remove trace solvent.
4. Recrystallization (Optional but Recommended)
If the crude purity is <98% (by NMR), recrystallize from a mixture of Ethanol/DCM (9:1). Dissolve the ligand in minimal hot DCM, add hot ethanol, and boil off the DCM until turbidity appears. Cool to crystallize.
Visualization: Experimental Workflow
Figure 2: Operational workflow for the synthesis of (R)-Salpn ligands.
Part 3: Characterization & Quality Control
Trustworthiness in ligand synthesis is established through rigorous characterization. The following markers confirm the formation of the desired Salen scaffold.
Proton NMR (
H NMR, 400 MHz, CDCl
)
The diagnostic peaks for the (R)-Salpn ligand are:
Imine Protons (-CH=N): Look for two distinct singlets (due to
symmetry) in the range of 8.30 – 8.60 ppm .
Phenolic Protons (-OH): Broad singlet, typically downfield at 13.0 – 14.0 ppm , indicating strong intramolecular hydrogen bonding.
Backbone Methyl (-CH
): A doublet at approximately 1.3 – 1.5 ppm .
Aromatic Region: Multiplets corresponding to the salicylaldehyde protons (6.8 – 7.5 ppm).
Infrared Spectroscopy (FT-IR)[8]
(C=N): A strong, sharp band at 1610 – 1635 cm . This confirms Schiff base formation.[2][8][9]
Absence of Carbonyl: The disappearance of the aldehyde C=O stretch (usually ~1660 cm
) confirms complete conversion.
Optical Rotation
Measure
in CHCl. The value acts as a purity check against the racemate. Specific rotation values vary by aldehyde substitution but must be non-zero.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling Out
Product is too soluble in EtOH or cooled too fast.
Re-heat to dissolve, add a seed crystal, and cool very slowly. Alternatively, add a few drops of water to increase polarity.
Low Yield
Incomplete condensation or hydrolysis during workup.
Ensure reagents are dry. Extend reflux time. Avoid excessive washing of the filter cake.
Impure NMR
Residual aldehyde trapped in crystal lattice.
Recrystallize from Ethanol/DCM. Aldehydes are very soluble in ethanol; the ligand is less so.
References
Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society.
Larrow, J. F., & Jacobsen, E. N. (2003).[10] (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride. Organic Syntheses.
Cozzi, P. G. (2004).[10] Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews.[10]
Kureshy, R. I., et al. (2002). Chiral Mn(III) Salen complexes using 1,2-diaminopropane backbone: synthesis and catalytic application. Journal of Molecular Catalysis A: Chemical.
Application of (2R)-propane-1,2-diamine in pharmaceutical intermediate synthesis
Application Note: Strategic Utilization of (2R)-Propane-1,2-diamine in Pharmaceutical Intermediate Synthesis Abstract (2R)-propane-1,2-diamine (also known as (R)-1,2-diaminopropane or (R)-propylenediamine) is a privilege...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of (2R)-Propane-1,2-diamine in Pharmaceutical Intermediate Synthesis
Abstract
(2R)-propane-1,2-diamine (also known as (R)-1,2-diaminopropane or (R)-propylenediamine) is a privileged chiral motif in medicinal chemistry. Unlike its achiral ethylene diamine counterparts, the C2-asymmetric center (provided by the C-methyl group) imparts rigid stereochemical control in coordination complexes. This guide details the application of (2R)-propane-1,2-diamine in two critical workflows: the synthesis of Platinum(II) antineoplastic intermediates (analogous to the Oxaliplatin/Carboplatin class) and the construction of Salen-type chiral ligands for asymmetric catalysis.
Critical Role in Platinum-Based Oncology Drugs
Platinum-based drugs remain a cornerstone of chemotherapy. While first-generation agents like Cisplatin are achiral, next-generation analogues utilize chiral diamines to overcome resistance mechanisms and reduce nephrotoxicity. (2R)-propane-1,2-diamine serves as a non-leaving group ligand that stabilizes the platinum core while directing the stereoselective interaction with DNA major grooves.
Mechanism of Action & Design Logic
The (2R)-methyl group exerts a steric influence that locks the diamine ring into a specific conformation (typically
-gauche) upon coordination with Pt(II). This rigidity is essential for:
Reducing Aquation Rates: The steric bulk slows the hydrolysis of the leaving groups, prolonging plasma half-life.
DNA Adduct Recognition: The chiral complex forms specific 1,2-intrastrand crosslinks with guanine bases, evading DNA repair mechanisms that typically excise Cisplatin adducts.
Protocol A: Synthesis of Dichloro[(2R)-propane-1,2-diamine]platinum(II)
Target Intermediate for Carboplatin/Oxaliplatin Analogues
Reagents:
Potassium Tetrachloroplatinate(II) (
): >99.9% purity (metal basis).
(2R)-propane-1,2-diamine: >98% ee.
Solvent: Deionized Water (Type I), degassed.
Step-by-Step Methodology:
Precursor Dissolution:
Dissolve 10.0 mmol of
in 50 mL of degassed water. Filter through a 0.45 m membrane to remove any insoluble Pt(0) species. The solution should be a clear, deep red.
Ligand Preparation:
Dissolve 10.5 mmol (5% excess) of (2R)-propane-1,2-diamine in 10 mL of water.
Expert Insight: Do not add the diamine directly to the platinum solution. The high local concentration can lead to the formation of [Pt(diamine)_2] species (Magnus's green salt analogues), which are inactive impurities.
Controlled Chelation:
Add the diamine solution dropwise to the stirred platinum solution over 30 minutes at ambient temperature (20-25°C).
Observation: The red solution will gradually turn yellow, and a yellow precipitate (
) may begin to form depending on concentration.
Reaction Completion:
Stir the mixture for 12 hours in the dark.
Why Dark? Pt(II) complexes are photosensitive; light exposure can induce photo-aquation or reduction.
Isolation:
If the product precipitates, filter and wash with cold water (2x), ethanol (1x), and diethyl ether (1x).
If no precipitate forms (due to high solubility), concentrate the solution under reduced pressure at <40°C until crystallization begins.
Pt NMR (DMF-d7) should show a single peak around -2200 to -2300 ppm.
Workflow Diagram: Platinum Intermediate Synthesis
Figure 1: Synthetic pathway for Platinum(II) antineoplastic intermediates using (2R)-propane-1,2-diamine.
Asymmetric Synthesis: Chiral Schiff Base Ligands
Beyond metal drugs, (2R)-propane-1,2-diamine is a scaffold for Salen-type ligands . These ligands, when complexed with Mn(III) or Co(III), form catalysts (analogous to Jacobsen’s catalyst) used for the enantioselective epoxidation of unfunctionalized olefins.
Protocol B: Condensation with Salicylaldehyde Derivatives
Synthesis of (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine
Derivatization: Often requires derivatization with trifluoroacetic anhydride (TFAA) or Mosher's acid chloride to separate enantiomers on GC columns if a specialized chiral amine column is not available.
Acceptance Criteria: >98.5% ee for pharmaceutical intermediates.
Water Content:
Method: Karl Fischer Titration.
Limit: <0.5% w/w. Excess water interferes with stoichiometry in coordination reactions.
Optical Rotation:
(neat) is approximately -34° to -35° for the (R)-enantiomer. Note: Sign of rotation depends heavily on solvent and concentration; always compare against a certified standard.
Troubleshooting & Optimization
Issue: Low Yield in Pt-Complex Formation
Cause: pH drift. As the amine coordinates, protons can be released if starting from salt forms.
Solution: Maintain pH between 6.0 and 7.0. If pH drops too low (<4), the amine protonates (
) and cannot coordinate. If pH is too high (>9), Pt(II) hydrolyzes to form hydroxo-species.
Issue: Oily Product in Schiff Base Synthesis
Cause: Incomplete removal of water or presence of mono-condensed intermediate.
Solution: Use a Dean-Stark trap to remove water azeotropically during reflux. Ensure strict 2:1 stoichiometry (Aldehyde:Diamine).
References
Kojić, V., et al. (2005). Synthesis and antiproliferative activity of new carboplatin analogues. Journal of B.U.ON., 10(1). Retrieved from [Link]
PubChem. (2024). (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2. National Library of Medicine. Retrieved from [Link]
Shahu College. (2017). Synthesis and characterization of a novel schiff base of 1,2-diaminopropane. Retrieved from [Link]
Technical Notes & Optimization
Troubleshooting
Improving enantioselectivity in reactions using (2R)-propane-1,2-diamine ligands
Technical Support Center: Optimizing Enantioselectivity with (2R)-Propane-1,2-diamine Ligands Case ID: TECH-2R-12DA-OPT Status: Active Specialist: Senior Application Scientist Executive Summary: The Ligand Architecture (...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Enantioselectivity with (2R)-Propane-1,2-diamine Ligands
Case ID: TECH-2R-12DA-OPT
Status: Active
Specialist: Senior Application Scientist
Executive Summary: The Ligand Architecture
(2R)-propane-1,2-diamine is a privileged chiral vicinal diamine. Unlike its bulkier cousins (e.g., DPEN or DACH), its smaller steric footprint offers unique advantages in accessing sterically congested substrates. In asymmetric catalysis—most notably Noyori-type asymmetric hydrogenation and Cu-catalyzed Henry/Michael reactions —it functions primarily through a metal-ligand bifunctional mechanism .
The Core Mechanism:
The ligand does not merely sterically block one face of the substrate. The N-H protons on the amine backbone engage in hydrogen bonding with the substrate (e.g., the carbonyl oxygen), stabilizing a specific transition state geometry. Therefore, loss of enantioselectivity (ee) is rarely just a "steric" failure; it is often a breakdown of this delicate H-bond network.
Troubleshooting Modules
Module A: Low Enantioselectivity (ee < 80%)
Q: I am observing low ee% despite high conversion. Is my catalyst degrading?
A: Low ee with high conversion usually indicates a "background reaction" or a "mismatched" system rather than degradation.
Check the "Matched" Pair (If using Phosphines):
In Ru-catalyzed hydrogenation, the chirality of the diamine must match the chirality of the diphosphine ligand (e.g., BINAP, DM-SEGPHOS).
Rule of Thumb: For (2R)-propane-1,2-diamine, you typically require the (R)-Diphosphine to form the active matched diastereomer.
Diagnostic: If you use (S)-BINAP with (2R)-diamine, you may see high activity but near-racemic or reversed product.
The "Background" Reaction:
If your reaction employs a base (e.g., KOH,
-BuOK) in isopropanol (transfer hydrogenation), uncatalyzed racemic reduction can occur if the temperature is too high or the base concentration is excessive.
Action: Lower the base-to-catalyst ratio. Keep it strictly 1:1 to 2:1 relative to the metal, not the substrate.
Metal Precursor Purity:
Are you forming the complex in situ? Residual uncoordinated metal (e.g., [RuCl
(benzene)]) promotes racemic reduction.
Solution: Isolate and purify the precatalyst before use, or ensure a 1.1:1 excess of ligand during in situ formation to scavenge all free metal.
Module B: Solvent & Temperature Effects
Q: How does solvent choice impact the stereochemical outcome?
A: The solvent dictates the tightness of the transition state assembly.
Solvent System
Impact on ee
Recommendation
Pure Isopropanol (IPA)
Moderate to High
Standard for transfer hydrogenation. Can compete for H-bonding sites.
IPA / Toluene (1:1)
Highest
Toluene reduces polarity, tightening the ion-pair/H-bond transition state.
Methanol
Low
Avoid. High polarity disrupts the N-H···O=C interaction critical for induction.
Water (Biphasic)
Variable
Requires sulfonated ligands. For standard diamines, water often kills ee.
Q: Will lowering the temperature always improve ee?A: Generally, yes (Enthalpic control). However, for (2R)-propane-1,2-diamine, if the temperature is too low (< 0°C), the reaction rate drops significantly, allowing trace impurities to dominate the catalytic cycle.
Optimal Range: 20°C to 30°C for transfer hydrogenation; 0°C to 25°C for high-pressure hydrogenation.
Module C: Substrate-Specific Issues
Q: My substrate has a neighboring heteroatom (e.g., 2-methoxyacetophenone). Why is the ee poor?
A: Competing coordination. The heteroatom binds to the metal center or the NH proton, disrupting the preferred transition state.
Fix: Increase the steric bulk of the ancillary ligand (e.g., switch from BINAP to XylBINAP) to force the substrate into the correct orientation despite the competing group.
Diagnostic Decision Tree
Use this flow to diagnose the root cause of low enantioselectivity.
Caption: Diagnostic flow for identifying the root cause of enantioselectivity loss in (2R)-propane-1,2-diamine catalyzed reactions.
Standardized Experimental Protocol
Application: Asymmetric Hydrogenation of Acetophenone (Benchmark)
Catalyst System: RuCl
[(R)-DM-BINAP][(2R)-propane-1,2-diamine]
Reagents:
RuCl
: 0.01 mmol
(2R)-propane-1,2-diamine: 0.012 mmol (1.2 eq relative to Ru)
Substrate (Acetophenone): 10 mmol
Base (
-BuOK): 0.1 mmol
Solvent: Isopropanol (degassed)
Procedure:
Complex Formation (Critical Step): In a glovebox, mix the Ru-diphosphine precursor and (2R)-propane-1,2-diamine in 2 mL of degassed dichloromethane. Stir for 30 min. Remove solvent in vacuo to obtain the yellow solid precatalyst. Note: Pre-forming ensures no free diamine competes with the base.
Reaction Setup: Dissolve the precatalyst and acetophenone in isopropanol (10 mL).
Activation: Add
-BuOK (dissolved in minimal IPA). The solution typically turns orange/red, indicating the formation of the active Ru-H species.
Hydrogenation: Transfer to an autoclave. Purge with H
Execution: Stir vigorously at 25°C for 4–12 hours.
Quench: Vent H
. Pass the mixture through a short silica plug to remove the metal. Analyze via Chiral GC.
Expected Result: >95% Conversion, >90% ee ((R)-1-phenylethanol).
Mechanistic Visualization
Understanding the Outer-Sphere Bifunctional Transition State is key to optimizing the reaction. The ligand NH acts as a "hydrogen bond anchor."
Caption: The concerted metal-ligand bifunctional mechanism. The NH proton of the diamine stabilizes the oxygen, while Ru delivers the hydride.
Frequently Asked Questions (FAQ)
Q: Can I use (2R)-propane-1,2-diamine for imine reduction?A: Yes, but it is slower than ketone reduction. You often need higher pressure (30–50 atm) and a stronger interaction. Consider using Ir-based catalysts with this ligand for imines, or adding an iodine additive (I
) which can stabilize the active catalyst species.
Q: Why is the (2R) isomer specifically recommended over the (1R,2R)-cyclohexane variant (DACH)?A: While DACH is more rigid and often gives higher ee, (2R)-propane-1,2-diamine is less sterically demanding. It is the ligand of choice when the substrate itself is very bulky (e.g., tert-butyl ketones), where DACH would prevent substrate approach entirely.
Q: Is the ligand air-stable?A: The free diamine is hygroscopic and absorbs CO
from the air (forming carbamates). Always store under Argon/Nitrogen. The Ru-complex is moderately air-stable as a solid but air-sensitive in solution.
References
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society.
Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes.[2][3] Journal of the American Chemical Society.
Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Addition to Imines.[4] Chemical Reviews.
Identifying and minimizing side products in (2R)-propane-1,2-diamine synthesis
Welcome to our dedicated technical support center for the synthesis of (2R)-propane-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critica...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the synthesis of (2R)-propane-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. As a cornerstone in asymmetric synthesis, the purity and stereochemical integrity of (2R)-propane-1,2-diamine are paramount.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify and minimize side products, thereby optimizing your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce (2R)-propane-1,2-diamine?
A1: The primary methods for synthesizing (2R)-propane-1,2-diamine involve starting from a chiral precursor to ensure the desired stereochemistry. Key industrial and laboratory-scale routes include:
Catalytic Amination of (R)-Alaninol: This is a widely used method involving the reaction of (R)-alaninol (derived from L-alanine) with ammonia over a catalyst, typically Raney Nickel, under hydrogen pressure.[3][4][5]
Reductive Amination of L-Alanine Derivatives: This approach utilizes L-alanine as the chiral starting material, converting the carboxylic acid moiety to an amine. This can be a multi-step process but preserves the stereocenter.
Ammonolysis of (R)-1,2-dichloropropane: While an industrial route for the racemic mixture involves the ammonolysis of 1,2-dichloropropane[6], a stereospecific synthesis would require the less common (R)-1,2-dichloropropane.
Resolution of Racemic 1,2-Propanediamine: An alternative to asymmetric synthesis is the resolution of a racemic mixture. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation and liberation of the desired enantiomer.[6]
Q2: I am observing a significant amount of a higher boiling point impurity in my final product. What could it be?
A2: A common higher boiling point side product, particularly in the catalytic amination of alaninol, is 2,5-dimethylpiperazine .[7] This cyclic diamine is formed through the intermolecular condensation of two molecules of the desired product or an intermediate.
Q3: My yield of (2R)-propane-1,2-diamine is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in the catalytic amination of alaninol, excessively high temperatures can promote the formation of side products.[3]
Catalyst Inactivity: The catalyst, such as Raney Nickel, may have reduced activity due to improper storage, handling, or poisoning.
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting material.
Product Loss During Workup and Purification: (2R)-propane-1,2-diamine is a low molecular weight, water-soluble, and hygroscopic liquid, which can lead to losses during extraction and distillation.[8]
Q4: How can I confirm the enantiomeric purity of my synthesized (2R)-propane-1,2-diamine?
A4: The enantiomeric excess (ee) of your product should be determined using a chiral analytical technique. The most common methods include:
Chiral Gas Chromatography (GC): Using a chiral stationary phase.
Chiral High-Performance Liquid Chromatography (HPLC): After derivatization with a chiral reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent to induce diastereomeric shifts.
Troubleshooting Guide: Minimizing Side Products
This section provides specific troubleshooting advice for common issues encountered during the synthesis of (2R)-propane-1,2-diamine.
Issue 1: Formation of 2,5-dimethylpiperazine
Causality: This side product arises from the intermolecular reaction of two molecules of 1,2-propanediamine or its precursors, particularly at elevated temperatures.
Troubleshooting Strategy:
Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of this bimolecular side reaction.
Use of Additives: The addition of a base, such as potassium carbonate (K₂CO₃), has been shown to suppress the formation of 2,5-dimethylpiperazine in the catalytic amination of isopropanolamine.[7]
Control Reactant Concentration: Running the reaction at a lower concentration of the starting material can disfavor the intermolecular side reaction.
Issue 2: Presence of Unreacted (R)-Alaninol
Causality: The presence of the starting alcohol indicates incomplete amination.
Troubleshooting Strategy:
Verify Catalyst Activity: Ensure the Raney Nickel catalyst is active. If necessary, use a fresh batch or activate it according to standard procedures.
Increase Hydrogen Pressure: Higher hydrogen pressure can enhance the rate of the reductive amination process.[3][9]
Extend Reaction Time: Monitor the reaction progress by a suitable technique (e.g., GC, TLC) and ensure it is allowed to proceed to completion.
Issue 3: Racemization of the Chiral Center
Causality: Harsh reaction conditions, particularly high temperatures or the presence of certain catalytic species, can potentially lead to racemization.
Troubleshooting Strategy:
Maintain Mild Conditions: Employ the mildest possible reaction conditions (temperature and pressure) that still afford a reasonable reaction rate.
Screen Catalysts: If racemization is a persistent issue, consider screening alternative catalysts that are known to be effective under milder conditions.
Buffer the Reaction Mixture: In some cases, the pH of the reaction medium can influence stereochemical stability. The use of appropriate buffers may be beneficial.
Experimental Protocols
Protocol 1: Synthesis of (2R)-propane-1,2-diamine via Catalytic Amination of (R)-Alaninol
Materials:
(R)-Alaninol
Anhydrous Ammonia
Raney Nickel (activated, slurry in water)
Hydrogen gas
Potassium Carbonate (optional additive)
High-pressure autoclave reactor
Procedure:
Charge the high-pressure autoclave with (R)-alaninol and the Raney Nickel catalyst (typically 5-10% by weight of the alaninol).
If using, add potassium carbonate (0.1-0.5 equivalents).
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
Introduce anhydrous ammonia into the reactor.
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-15 MPa).[4]
Begin stirring and heat the reactor to the target temperature (e.g., 150-200 °C).[3]
Maintain the reaction under these conditions for the specified time, monitoring hydrogen uptake.
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.
Filter the reaction mixture to remove the Raney Nickel catalyst.
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Purification of (2R)-propane-1,2-diamine by Azeotropic Distillation
Materials:
Crude (2R)-propane-1,2-diamine
Toluene
Distillation apparatus
Procedure:
Combine the crude (2R)-propane-1,2-diamine with toluene in a round-bottom flask.
Set up the apparatus for azeotropic distillation.
Heat the mixture to reflux. The water-toluene azeotrope will distill off, removing residual water from the product.
Once all the water has been removed (as indicated by the temperature and clarity of the distillate), switch to a fractional distillation setup.
Carefully distill the toluene away from the higher-boiling (2R)-propane-1,2-diamine.
Finally, distill the purified (2R)-propane-1,2-diamine under reduced pressure.
Addressing catalyst deactivation in (2R)-propane-1,2-diamine involved reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts involving the chiral ligand (2R)-propane-1,2-diamine. This guide is designed to provide in-de...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts involving the chiral ligand (2R)-propane-1,2-diamine. This guide is designed to provide in-depth, field-proven insights into identifying, understanding, and overcoming catalyst deactivation. The content is structured to move from common, quickly-resolved issues to more complex troubleshooting workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during reactions.
FAQ 1: My reaction has stalled or is showing significantly reduced conversion. What is the most likely cause?
A stalled reaction is often the primary indicator of catalyst deactivation. The most common immediate cause is the presence of impurities, known as catalyst poisons, in the reagents or solvent.[1]
Immediate Action: Review the purity of your starting materials, substrate, and solvent. Trace impurities like water, sulfur, or halides can act as potent poisons.[1][2][3] Consider purifying your reagents and ensuring your solvent is anhydrous and deoxygenated.
FAQ 2: I'm observing a loss of enantioselectivity. Is this related to catalyst deactivation?
Yes, a drop in enantioselectivity is a strong indicator of changes to the catalyst's active site. This could be due to:
Ligand Degradation: The (2R)-propane-1,2-diamine ligand may be degrading under the reaction conditions.
Formation of Inactive Species: The active catalyst may be converting into an inactive or less selective species.[4]
Product Inhibition: The reaction product itself may be inhibiting the catalyst, sometimes in a way that affects stereochemical control.[4]
FAQ 3: Can I "reactivate" a catalyst that appears to be deactivated?
In some cases, yes. The feasibility of reactivation depends on the deactivation mechanism.[5]
Reversible Poisoning: If the deactivation is due to a weakly-bound inhibitor, it may be possible to remove the poison.
Irreversible Deactivation: For mechanisms like ligand dissociation or metal aggregation, reactivation is often not straightforward and may require reforming the catalyst complex.[4][6][7]
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving catalyst deactivation.
Guide 1: Diagnosing the Root Cause of Deactivation
A systematic approach is crucial to pinpointing the cause of deactivation. The following workflow outlines a logical sequence of investigation.
Caption: Troubleshooting workflow for catalyst deactivation.
Step-by-Step Diagnostic Protocol:
Verify Reagent and Solvent Purity:
Action: Re-purify your substrate, reagents, and solvents. For solvents, use a validated drying and deoxygenating system.
Rationale: Many homogeneous catalysts are sensitive to parts-per-million (ppm) levels of impurities. Water can hydrolyze metal-ligand bonds, while compounds containing sulfur, phosphorus, or halides can act as strong poisons by irreversibly binding to the metal center.[1][2][3]
Review Reaction Conditions:
Action: Compare your experimental parameters (temperature, pressure, atmosphere) against established protocols for your catalytic system.
Rationale: Excessive temperature can lead to thermal degradation of the catalyst complex, including the chiral diamine ligand.[8] An inert atmosphere (Nitrogen or Argon) is critical, as oxygen can oxidize the metal center or the ligand.
Analyze the Catalyst State:
Action: If possible, acquire analytical data (e.g., NMR, Mass Spectrometry) on the catalyst before and after the reaction.
Rationale: Changes in the spectroscopic signature can provide direct evidence of ligand dissociation, dimerization, or the formation of other inactive species.[4] This is a crucial step in distinguishing between poisoning and inherent instability.
Guide 2: Common Deactivation Mechanisms and Mitigation Strategies
Understanding the specific mechanism of deactivation is key to developing a robust solution.
Deactivation Mechanism
Common Causes
Mitigation & Prevention Strategies
Poisoning
Impurities in substrate/solvent (e.g., H₂O, S, P, halides, CO).[2][3][8]
- Rigorous purification of all reaction components. \n- Use of scavenger resins or guard beds to remove specific poisons.[9]
Ligand Dissociation
Weak metal-ligand bond, high temperatures, competitive binding by solvent or substrate.
- Use of ligands with stronger binding affinities. \n- Lowering reaction temperature. \n- Choosing a less coordinating solvent.
Metal Aggregation/Dimerization
Loss of the stabilizing diamine ligand, leading to the formation of inactive metal clusters or dimers.[4][6]
- Ensure a slight excess of the ligand is present if stoichiometry allows. \n- Consider immobilizing the catalyst on a solid support.
Thermal Degradation
Excessive reaction temperature causing decomposition of the ligand or the entire complex.[8]
- Conduct a temperature optimization study to find the lowest effective temperature.
Product Inhibition
The reaction product coordinates to the metal center more strongly than the substrate, blocking the active site.
- Remove the product as it is formed (e.g., through crystallization or extraction). \n- Modify the ligand structure to disfavor product binding.
Guide 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Reactivation (for Suspected Reversible Poisoning)
This protocol is intended for cases where poisoning by weakly coordinating species is suspected. It is not a universal solution.
Reaction Quench & Catalyst Recovery:
Once the reaction has stalled, cool the mixture to room temperature.
If the catalyst is soluble, remove the solvent under reduced pressure at a low temperature to avoid further degradation.
If the catalyst precipitates, filter the reaction mixture under an inert atmosphere.
Catalyst Wash:
Wash the recovered catalyst residue with a non-coordinating solvent (e.g., hexane, heptane) to remove residual products and substrates.
Subsequently, wash with a solvent that can dissolve the suspected poison but not the catalyst. This step is highly dependent on the nature of the suspected poison.
Drying and Storage:
Thoroughly dry the washed catalyst under high vacuum.
Store the catalyst under a strictly inert atmosphere.
Re-evaluation:
Test the activity and selectivity of the recovered catalyst in a small-scale reaction using highly purified reagents and solvents.
Protocol 2: Characterizing a Deactivated Catalyst
Identifying the changes in a deactivated catalyst is essential for understanding the root cause.
Sample Preparation:
Carefully isolate the catalyst from the final reaction mixture under an inert atmosphere.
Prepare a sample of the unused ("fresh") catalyst as a control.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR (if applicable) are powerful for observing changes in the ligand environment. A comparison of the fresh vs. used catalyst can reveal ligand dissociation or structural changes.
Mass Spectrometry (MS): ESI-MS or MALDI-TOF can help identify the mass of the catalyst complex and any fragments, indicating decomposition or the formation of dimers/oligomers.
Elemental Analysis:
Techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma (ICP-MS) can detect the presence of poisonous elements (e.g., S, Cl, Pb) on the catalyst surface or determine if metal leaching has occurred.[5]
Caption: Workflow for analytical characterization of a deactivated catalyst.
References
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. National Institutes of Health. [Link]
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. [Link]
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. [Link]
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Royal Society of Chemistry. [Link]
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. ResearchGate. [Link]
Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
System Status: 🟢 Operational | Topic: Racemization Prevention Strategies
Ticket Priority: High (Irreversible Stereochemical Loss)
Assigned Specialist: Senior Application Scientist
System Architecture & Failure Analysis
The Core Vulnerability:
(2R)-propane-1,2-diamine (also known as (2R)-1,2-diaminopropane) possesses a single stereogenic center at the C2 position. Its structural integrity is compromised primarily through the acidity of the
-proton attached to this chiral carbon.
Unlike secondary alcohols or isolated alkyl chains, the amine group at C2 can activate the
-proton, particularly when derivatized into an imine (Schiff base) or coordinated to a metal center. The failure mechanism is almost exclusively thermodynamic equilibration via a planar intermediate.
Visualization: The Racemization Pathway
The following diagram illustrates the "Imine-Enamine Tautomerization" trap, the most common cause of optical purity loss during ligand synthesis.
Figure 1: Mechanism of racemization via imine activation. The removal of the proton at the C2 position leads to a planar intermediate, destroying the stereochemical memory.
Troubleshooting Guides (Q&A)
Ticket #001: "My ee% drops significantly during Salen ligand synthesis."
User Context: Reaction of (2R)-propane-1,2-diamine with salicylaldehyde derivatives in refluxing ethanol.
Root Cause: High temperatures in protic solvents promote the reversible deprotonation of the imine
-carbon.
Resolution Protocol:
Switch to Kinetic Control:
Stop Refluxing: Most Schiff base condensations with primary amines proceed at room temperature (20–25°C).
Solvent Change: Switch from Ethanol (protic) to Dichloromethane (DCM) or Methanol (if solubility is required, but keep T < 30°C).
Dehydrating Agents: Add anhydrous MgSO₄ or 4Å Molecular Sieves to the reaction. This drives the equilibrium forward by removing water, reducing the reaction time and the window for thermal racemization [1].
Avoid Exogenous Bases:
Do not use base catalysis (e.g., NaOH, Et₃N) to speed up imine formation. The amine itself is sufficiently nucleophilic. External bases directly attack the sensitive C2 proton.
Ticket #002: "Racemization observed during Pt(II) complexation (e.g., Oxaliplatin analogs)."
User Context: Reacting diamine with
in water.
Root Cause: Metal coordination increases the acidity of the amine protons and the -proton (chelation effect). Prolonged heating or high pH during this step causes inversion.
Resolution Protocol:
pH Management: Maintain reaction pH between 5.5 and 7.0 . Avoid pH > 8.0.
Leaving Group Strategy: Instead of reacting directly with
(which requires higher heat), use (Cyclooctadiene complex) in an organic solvent like DCM. The ligand exchange is faster and occurs under milder conditions.
Temperature Limit: Do not exceed 60°C. If higher temps are needed, limit exposure time to < 2 hours.
Ticket #003: "Starting material shows only 92% ee before reaction."
User Context: Using stock (2R)-diamine stored for 6 months.
Root Cause: Chemical impurity or partial racemization during previous recovery from tartrate salt.
Resolution Protocol:
Perform a Recrystallization Reset using L-(+)-Tartaric Acid.
Dissolve impure diamine in water.
Add 1.0 equivalent of L-(+)-Tartaric acid .
Crystallize the diastereomeric salt from water/ethanol.
Liberate the free amine using cold NaOH (keep T < 10°C during basification) and extract immediately into ether/DCM [2].
Standard Operating Procedures (SOPs)
Decision Matrix for Reaction Design
Before starting any synthesis involving (2R)-propane-1,2-diamine, consult this logic flow to select the correct protection or condition strategy.
Figure 2: Strategic decision tree for preserving enantiomeric excess during synthetic planning.
Solvent & Base Compatibility Table
Reagent Class
Recommended
Caution
FORBIDDEN
Solvents
DCM, Methanol (Cold), Toluene
Ethanol (Reflux), Water (>60°C)
DMSO (High T), DMF (High T)
Bases
, Pyridine
, DIPEA
NaH, LDA, t-BuOK, NaOH (Hot)
Drying Agents
, 4Å Sieves
(Slow)
CaO, BaO (Too basic)
Analytical Verification (Quality Control)
Trust but verify. Do not assume chirality is preserved. Use these methods to calculate Enantiomeric Excess (
Detection: UV at 210 nm (or derivatize with benzoyl chloride for 254 nm detection).
Notes: The amine must be free-based. The diethylamine modifier is crucial to prevent peak tailing of the basic amine [3].
Method B: Derivatization + GC/NMR
Reagent: Trifluoroacetic Anhydride (TFAA) or Mosher's Acid Chloride.
Procedure: React diamine with TFAA in DCM -> Inject on standard GC column or Chiral GC (Cyclodex).
Advantage: Useful if Chiral HPLC columns are unavailable. The resulting diastereomers are often separable on achiral phases.
References
BenchChem. (2025).[1][3][4][5] An In-depth Technical Guide to (R)-(-)-1,2-Diaminopropane Sulfate: Chemical Structure, Stereochemistry, and Synthesis. Retrieved from
Sigma-Aldrich. (n.d.). 1,2-Diaminopropane Product Specification and Schiff Base Applications. Retrieved from
Chiralpedia. (2022). Direct chiral HPLC separation on CSPs: Polysaccharide Derivatives. Retrieved from
Google Patents. (1978). US4085138A - Process for optical resolution of crude trans-1,2-cyclohexanediamine (Analogous protocol for diamines). Retrieved from
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from
Technical Support Center: Scaling Up Synthesis with (2R)-Propane-1,2-diamine
Welcome to the technical support center for challenges in scaling up syntheses involving (2R)-propane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide practic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for challenges in scaling up syntheses involving (2R)-propane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the scale-up of chemical processes utilizing this critical chiral building block.
(2R)-propane-1,2-diamine is a valuable chiral amine in the synthesis of pharmaceuticals and other fine chemicals.[1] However, transitioning from lab-scale to pilot or commercial-scale production presents a unique set of challenges that can impact yield, purity, and overall process efficiency.[2] This resource is structured to help you navigate these complexities with confidence.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Section 1: Reaction and Process Control
Question 1: We are observing a significant drop in yield and an increase in by-products upon scaling up our reaction involving (2R)-propane-1,2-diamine. What are the likely causes and how can we mitigate this?
Answer: This is a common challenge when moving from a lab to a larger scale.[3] Several factors could be at play:
Heat Transfer Limitations: Exothermic reactions that are easily controlled in a small flask can become problematic in a large reactor.[4] Poor heat dissipation can lead to localized "hot spots," promoting side reactions and degradation of both reactants and products.
Troubleshooting Protocol:
Characterize Reaction Energetics: Use reaction calorimetry to understand the heat flow of your reaction. This data is crucial for designing an appropriate cooling strategy.
Optimize Reactor Configuration: Ensure your reactor has adequate cooling capacity and surface area-to-volume ratio. For highly exothermic processes, consider using a continuous flow reactor which offers superior heat and mass transfer.[5]
Control Addition Rate: Slow, controlled addition of reagents can help manage the rate of heat generation.
Mixing Inefficiencies: Inadequate mixing can lead to localized high concentrations of reactants, which can favor the formation of by-products.[4]
Troubleshooting Protocol:
Select the Right Impeller: The choice of stirrer (e.g., anchor, turbine, pitched blade) should be appropriate for the viscosity and geometry of your reaction mixture.
Determine Optimal Agitation Speed: Conduct mixing studies to identify the minimum agitation speed required for homogeneity without causing excessive shear, which could degrade sensitive molecules.
Impurity Amplification: Trace impurities in starting materials or solvents that are insignificant at the lab scale can become major contributors to by-product formation at a larger scale.[4]
Troubleshooting Protocol:
Source High-Purity (2R)-propane-1,2-diamine: Ensure the enantiomeric and chemical purity of your starting material.
Analyze Solvents and Reagents: Test all raw materials for potential reactive impurities.
Question 2: We are struggling to maintain stereochemical control during the scale-up of our synthesis. What factors influence the enantiomeric purity of our product?
Answer: Maintaining high enantiomeric excess (ee) is critical when using chiral building blocks like (2R)-propane-1,2-diamine.
Temperature Excursions: As mentioned above, poor temperature control can lead to racemization or epimerization.
Base Selection and Stoichiometry: The choice and amount of base used can significantly impact stereoselectivity. Some bases may promote side reactions that erode chiral purity.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting stereochemical outcomes.
Troubleshooting Protocol:
Screen Solvents and Bases: Systematically screen a variety of solvents and bases at the lab scale to identify conditions that provide the best stereoselectivity.
Precise Stoichiometric Control: Implement strict controls on the addition of all reagents, especially the base, to avoid excess that could lead to side reactions.
Section 2: By-Product Formation and Purification
Question 3: We have identified 2,5-dimethylpiperazine as a major by-product in our reaction. How is this formed and how can we prevent it?
Answer: The formation of 2,5-dimethylpiperazine is a known issue in reactions involving 1,2-propanediamine, particularly under reductive amination conditions. It is formed through the dimerization of the starting amine.[6]
Mechanism of Formation: This side reaction is often catalyzed by the same conditions used for the desired transformation.
Prevention Strategies:
Addition of a Co-catalyst: In some cases, the addition of an additive like potassium carbonate can suppress the formation of 2,5-dimethylpiperazine.[6]
Reaction Condition Optimization: Lowering the reaction temperature and pressure can sometimes disfavor the dimerization reaction.[7][8]
Solvent Selection: The use of a reaction solvent can reduce the probability of the product participating in side reactions.[8]
Question 4: Our final product is difficult to purify due to the presence of unreacted (2R)-propane-1,2-diamine and related impurities. What are effective work-up and purification strategies at scale?
Answer: Efficiently removing residual diamine and polar by-products is a common purification challenge.
Aqueous Work-up: A well-designed aqueous work-up is often the first and most critical step.
Troubleshooting Protocol:
Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH4Cl) can protonate the basic diamine, making it soluble in the aqueous phase.[9]
Brine Wash: A subsequent wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.
Phase Separation: Ensure adequate settling time for clear phase separation. The presence of emulsions can be an issue at scale and may require the addition of a co-solvent or centrifugation.
Crystallization: If your product is a solid, crystallization is an excellent method for purification at scale.
Troubleshooting Protocol:
Solvent Screening: Identify a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Controlled Cooling: A slow, controlled cooling profile is crucial for obtaining large, pure crystals.
Distillation: For liquid products, distillation can be effective, but care must be taken if the product is thermally sensitive.
Section 3: Safety and Handling
Question 5: What are the key safety considerations when handling large quantities of (2R)-propane-1,2-diamine?
Answer: (2R)-propane-1,2-diamine is a flammable and corrosive liquid with potential health hazards.[10][11][12] A thorough risk assessment is essential before any scale-up activities.
Hazard
Mitigation Strategy
Flammability
Use in a well-ventilated area away from ignition sources.[12] Ground all equipment to prevent static discharge.
Corrosivity
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton, Butyl Rubber, Neoprene), safety goggles, and a face shield.[11]
Toxicity
Avoid inhalation of vapors by working in a fume hood or with appropriate local exhaust ventilation.[10] In case of skin or eye contact, flush immediately with copious amounts of water.[11]
Exothermic Reactions
As with any amine, reactions with acids can be highly exothermic.[13] Ensure controlled addition and adequate cooling.
Mandatory Personal Protective Equipment (PPE) Checklist:
Chemical-resistant gloves (Viton, Butyl Rubber, or Neoprene are recommended)[11]
Appropriate respiratory protection if ventilation is inadequate[11]
Visualizing the Workflow
A clear understanding of the process flow is crucial for successful scale-up. The following diagram illustrates a typical workflow for a synthesis involving (2R)-propane-1,2-diamine, highlighting key decision points and quality control checks.
Troubleshooting low yields in the formation of (2R)-propane-1,2-diamine metal complexes
Technical Support Center: Synthesis of (2R)-Propane-1,2-diamine Metal Complexes Executive Summary: The Chelate Paradox The synthesis of metal complexes with (2R)-propane-1,2-diamine (also known as (R)-propylenediamine or...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of (2R)-Propane-1,2-diamine Metal Complexes
Executive Summary: The Chelate Paradox
The synthesis of metal complexes with (2R)-propane-1,2-diamine (also known as (R)-propylenediamine or (R)-pn) presents a classic "chelate paradox." While the chelate effect thermodynamically favors complex formation ($ \Delta S > 0 $), the specific steric requirements of the (2R)-methyl group often create kinetic barriers.
If you are experiencing low yields (<40%), the issue is rarely the metal-ligand bond strength itself. It is almost always a failure in precursor activation , pH control , or stereochemical locking .
This guide abandons generic advice to focus on the three critical failure points in this specific chemistry:
The Halide Leaving Group Effect (Crucial for Pt/Pd drugs).
The Equatorial Methyl Lock (Stereochemical thermodynamics).
The Solvation Trap (Isolation of hydrophilic cations).
Module 1: Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the bottleneck.
Figure 1: Diagnostic logic tree for identifying the root cause of low yields in diamine complexation.
Module 2: The Platinum(II) Protocol (The "Dhara" Modification)
Context: If you are synthesizing Oxaliplatin analogs or similar anticancer agents, the standard reaction of
with (2R)-pn often yields <50% due to the weak trans-effect of chloride and the formation of insoluble polymers (Magnus' Green Salt).
The Solution: You must use the Dhara Method . This utilizes the high trans-effect of iodide to accelerate substitution and prevent polymerization.
Protonation: pH is too low. The amine nitrogens are protonated () and cannot act as Lewis bases.
Adjust pH to ~9-10 using dilute NaOH or . Do not exceed pH 11 (risk of metal hydroxide formation).
Metal Hydroxide Precipitate
pH too high: Metal precipitates as before the ligand can bind.
Add the ligand before adjusting the pH. Use a buffer if necessary.
Mixture of Isomers (Co(III))
Thermodynamic Equilibration: Co(III) forms inert complexes. If you oxidize Co(II) too fast, you trap kinetic isomers.
Use charcoal as a catalyst during the oxidation of Co(II) to Co(III) to allow thermodynamic equilibration to the stable isomer.
Low Yield of Crystals
Counter-ion Mismatch: The complex is highly soluble in water/ethanol.
Change the counter-ion. If using Chloride, switch to Perchlorate () or Hexafluorophosphate () to induce precipitation (Note: Safety warning for perchlorates).
Module 4: Purification of Hydrophilic Complexes
A major source of "low yield" is actually loss during isolation . (2R)-pn complexes are often highly water-soluble cations.
Protocol for Isolating "Oily" Products:
Solvent Exchange: Do not rotovap to dryness immediately. Evaporate water until a syrup forms.
Trituration: Add cold ethanol or acetone to the syrup. Scratch the flask walls with a glass rod. This induces nucleation.
HILIC Chromatography: If standard silica fails (complex sticks), use Hydrophilic Interaction Liquid Chromatography (HILIC) or Sephadex C-25 cation exchange resin. Elute with increasing ionic strength (HCl gradients).
FAQ: Rapid Fire Troubleshooting
Q: Can I use the hydrochloride salt of (2R)-pn directly?A: No. The hydrochloride salt is non-nucleophilic. You must neutralize it with exactly 2 equivalents of base (NaOH or KOH) in situ or, preferably, freebase it separately by extraction into DCM/Ether before adding to the metal solution.
Q: Why does my Pt reaction turn black?A: You likely have reduced Platinum (
) forming. This happens if the reaction is too hot (>70°C) or if there are reducing impurities. Keep the reaction under 50°C.
Q: My Cobalt(III) complex yield is <20%.A: Co(III) synthesis usually starts from Co(II) followed by air oxidation. This process is slow. Add activated charcoal to the reaction mixture. It acts as a surface catalyst for the electron transfer and ligand substitution, often doubling the yield.
References
Dhara, S. C. (1970).[1][4] A rapid method for the synthesis of cis-[Pt(NH3)2Cl2].[1] Indian Journal of Chemistry, 8, 193–194.[1] (Verified via NIH/PubMed context).
Kauffman, G. B., & Cowan, D. O. (1963). cis- and trans-Dichlorodiammineplatinum(II).[5] Inorganic Syntheses, 7, 239. (Standard text for Dhara method adaptation).
Dwyer, F. P., & Garvan, F. L. (1959). The resolution of racemic propane-1,2-diamine and the preparation of (R)- and (S)-propane-1,2-diamine. Journal of the American Chemical Society, 81(12), 2955–2957.
Kidani, Y., et al. (1978). Synthesis and antitumor activity of platinum(II) complexes of 1,2-diaminopropane isomers. Journal of Medicinal Chemistry, 21(12), 1315–1318.
Hall, M. D., et al. (2014). The biology of platinum: The history and evolution of platinum-based anticancer drugs. Translational Cancer Research, 3(4), 372.
A Senior Application Scientist's Guide to Determining Enantiomeric Excess
In the landscape of modern drug development and asymmetric synthesis, the precise quantification of stereoisomers is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The enan...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug development and asymmetric synthesis, the precise quantification of stereoisomers is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The enantiomeric excess (ee) of a chiral product—a measure of the predominance of one enantiomer over the other—directly impacts its pharmacological profile. As such, the selection of an appropriate analytical method for its determination is a critical decision for any research scientist.[1][2]
This guide provides an in-depth comparison of the principal methodologies for determining enantiomeric excess. Moving beyond a simple listing of techniques, we will explore the fundamental principles, practical workflows, and the nuanced advantages and limitations of each approach, grounded in experimental data and authoritative standards. Our focus is on empowering researchers, scientists, and drug development professionals to make informed decisions tailored to their specific analytical challenges.
The Foundational Metric: Understanding Enantiomeric Excess
Enantiomeric excess is a measurement of the purity of a chiral substance.[2] It quantifies how much more of one enantiomer is present compared to the other in a mixture.[1][3] A 50:50 mixture of two enantiomers is a racemic mixture and has an ee of 0%, whereas a completely pure single enantiomer has an ee of 100%.[1][2]
The calculation is straightforward:
ee (%) = |([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])| x 100 [4]
For example, a sample containing 80% of the R-enantiomer and 20% of the S-enantiomer has an enantiomeric excess of 60%.[4] This metric is paramount as different enantiomers of a drug can exhibit vastly different biological activities, from desired therapeutic effects to severe toxicity.
Method Selection: A Strategic Overview
The choice of analytical technique is governed by factors such as the physicochemical properties of the analyte, the required accuracy and sensitivity, sample throughput needs, and available instrumentation. Below is a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting an ee determination method.
Chiral Chromatography: The Gold Standard
Chiral chromatography is the most widely used and accurate method for determining enantiomeric excess.[5] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and individual quantification.[4]
Causality Behind the Separation
The core principle is the formation of transient, short-lived diastereomeric complexes between the enantiomeric analytes and the chiral selector of the CSP.[4] Since diastereomers have different physical properties, these complexes possess different energies of formation and stability. The enantiomer that forms the more stable complex interacts more strongly with the CSP and is retained longer, resulting in different retention times.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and robust method applicable to a wide range of compounds.[6][7]
Experimental Protocol: Chiral HPLC of Ketorolac Enantiomers
This protocol is adapted from a validated method for the enantioselective analysis of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[8]
Instrumentation: A standard HPLC system equipped with a UV detector.
Mobile Phase Preparation: Prepare a 0.1 M sodium phosphate buffer. Adjust the pH to 4.5. The final mobile phase consists of this buffer and isopropanol in a 98:2 (v/v) ratio.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Detection Wavelength: 322 nm.
Column Temperature: 25°C (controlled).
Injection Volume: 20 µL.
Sample Preparation: Dissolve the Ketorolac sample in the mobile phase to a known concentration (e.g., within a linearity range of 0.02–10 µg/mL for each enantiomer).[8] Filter the sample through a 0.45 µm filter before injection.
Data Analysis:
Integrate the peak areas for the two separated enantiomers (let's call them Area A and Area B).
Calculate the enantiomeric excess using the formula:
% ee = (|Area A - Area B|) / (Area A + Area B) * 100[9]
Caption: Standard workflow for ee% determination by Chiral HPLC.
B. Chiral Gas Chromatography (GC)
Chiral GC is the preferred method for volatile and thermally stable compounds.[10] The principles are analogous to HPLC, but the mobile phase is an inert carrier gas (e.g., Helium, Nitrogen) and separation occurs in a heated column coated with a CSP.
Advantages of Chiral GC:
High Resolution: Often provides very sharp peaks and excellent separation.
Small Sample Size: Requires a very small amount of sample.[10]
No Derivatization (Often): Direct analysis is possible if the analyte is sufficiently volatile, which avoids potential racemization during sample workup.[10]
NMR Spectroscopy: A Homogeneous Approach
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess without requiring chromatographic separation.[2] The fundamental challenge is that enantiomers are indistinguishable in an achiral solvent (they are isochronous). To overcome this, a chiral auxiliary agent is added to the NMR tube to create a chiral environment, rendering the enantiomers chemically non-equivalent (anisochronous).[11]
This is achieved via two primary strategies:
A. Chiral Derivatizing Agents (CDAs)
This method involves covalently bonding the enantiomeric analyte to a single enantiomer of a chiral derivatizing agent.[12][13] This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and spectral properties, they will exhibit distinct signals in the NMR spectrum.[12]
Causality Behind the Distinction: The covalent bond creates a new, more rigid molecular entity. The different spatial arrangements of the groups in the two diastereomers lead to unique magnetic environments for their respective nuclei, resulting in different chemical shifts (Δδ).
Experimental Protocol: NMR with a CDA
Reagent Selection: Choose a CDA with a functional group that reacts specifically with the analyte (e.g., Mosher's acid for alcohols and amines). The CDA must be enantiomerically pure.
Derivatization: In a clean vial, react the analyte mixture with a slight excess of the CDA under appropriate conditions (e.g., with a coupling agent like DCC in a dry solvent). Ensure the reaction goes to completion to avoid kinetic resolution artifacts.
Sample Preparation: After the reaction, remove any byproducts if necessary (e.g., by passing through a small silica plug). Dissolve the resulting diastereomeric mixture in a deuterated solvent (e.g., CDCl₃).
NMR Acquisition: Acquire a high-resolution proton (¹H) or other relevant nucleus (e.g., ¹⁹F, ³¹P) NMR spectrum.[11][12]
Data Analysis:
Identify a pair of well-resolved signals corresponding to a specific proton (or other nucleus) in the two different diastereomers.
Integrate the areas of these two signals (Integral A and Integral B).
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate ee% as before.
B. Chiral Solvating Agents (CSAs)
This approach is simpler as it does not require covalent bond formation. A chiral solvating agent is added to the NMR sample, where it forms weak, non-covalent, and rapidly exchanging diastereomeric complexes with the analyte enantiomers (e.g., through hydrogen bonding or π-π stacking).[11][14]
Causality Behind the Distinction: Even these transient and weak interactions are sufficient to create slightly different average magnetic environments for the enantiomers, leading to the splitting of a single peak into two.
Experimental Protocol: NMR with a CSA
Reagent & Sample Prep: Weigh the analyte and the enantiomerically pure CSA (e.g., (R)-BINOL) directly into an NMR tube.[15] Add the deuterated solvent.[15]
Molar Ratio: The ratio of CSA to analyte is critical and often requires optimization. A 1:1 ratio is a good starting point.
NMR Acquisition: Acquire the spectrum. Sometimes, cooling the sample can improve resolution by shifting the equilibrium towards the complexed state.
Data Analysis: Identify and integrate the resolved signals as described for the CDA method.
Caption: Comparative workflows for ee% determination by NMR spectroscopy.
Other Relevant Techniques
While chromatography and NMR are the workhorses, other methods serve important, often complementary, roles.
Capillary Electrophoresis (CE): An excellent technique for chiral separation of charged molecules.[16] A chiral selector is added to the background electrolyte, which interacts differently with the enantiomers, leading to different electrophoretic mobilities and separation times.[17] CE is known for its high efficiency, speed, and minimal sample consumption.[18] It can achieve detection limits for chiral impurities down to 0.1% or even lower.[18]
Circular Dichroism (CD): This spectroscopic technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[5] The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess. While it can be used for ee determination, it requires careful calibration and is more sensitive to impurities than chromatographic methods.[7][19]
Polarimetry: The historical method for measuring optical purity, which was often used as a proxy for enantiomeric excess.[2] It measures the rotation of plane-polarized light by a chiral sample.[20] However, its use for accurate ee determination is now discouraged because the relationship between specific rotation and enantiomeric excess is not always linear (the Horeau effect) and can be affected by concentration, solvent, and impurities.[2][21]
Comparative Guide to Enantiomeric Excess Determination Methods
Feature
Chiral HPLC
Chiral GC
NMR with CDA
NMR with CSA
Capillary Electrophoresis (CE)
Principle
Differential partitioning with a Chiral Stationary Phase (CSP)
Differential partitioning with a CSP
Formation of covalent diastereomers
Formation of non-covalent diastereomeric complexes
Differential electrophoretic mobility with a chiral selector
Typical Accuracy
Excellent (often <0.1% error)
Excellent
Very Good (typically <1% error)
Good (error can be higher)
Excellent
Sensitivity
High (UV, MS detectors)
Very High (FID, MS detectors)
Moderate
Moderate
High (UV, LIF detectors)
Throughput
Moderate
High
Low to Moderate
High
High
Sample Prep
Simple (dissolve & filter)
Simple (if volatile)
Multi-step (reaction & workup)
Very Simple (mix in tube)
Simple (dissolve in buffer)
Key Advantage
Broad applicability, high accuracy
Highest resolution for volatile compounds
Provides structural information
Rapid, no chemical reaction needed
Very low sample volume, high efficiency
Key Limitation
Method development can be time-consuming
Analyte must be volatile & thermally stable
Derivatization can fail or cause racemization
Peak resolution can be small and concentration-dependent
The determination of enantiomeric excess is a critical analytical task that demands a well-chosen methodology. Chiral HPLC and GC stand as the gold standards for accuracy and reliability, providing definitive separation and quantification. NMR spectroscopy, through the use of chiral derivatizing or solvating agents, offers a powerful homogeneous alternative that is particularly valuable when chromatographic methods are challenging or when additional structural confirmation is needed. Newer techniques like capillary electrophoresis provide high-throughput solutions for specific classes of molecules.
As a Senior Application Scientist, my recommendation is to anchor your primary ee% determinations in a validated chromatographic method (HPLC or GC). Use NMR as a potent orthogonal technique for confirmation and for situations where its speed (with CSAs) or structural insight (with CDAs) provides a distinct advantage. By understanding the fundamental causality behind each technique and its practical requirements, researchers can confidently select and execute the most appropriate method, ensuring the integrity and quality of their chiral products.
References
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]
Le, K. N. L., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. [Link]
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
Reddy, B., & Reddy, G. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Gheorghiu, M. D. (2021). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts. [Link]
You, L., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
University of Bath. Determination of enantiomeric excess. [Link]
Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
dos Santos, F. P., & Pilli, R. A. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]
Gung, B. W., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]
Cardona, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
Abbate, S., et al. (2013). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst. [Link]
Blomberg, L. G., & Wan, H. (2000). Determination of enantiomeric excess by capillary electrophoresis. Electrophoresis. [Link]
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality. [Link]
Stankevič, M., & Dudic, M. (2020). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Angewandte Chemie International Edition. [Link]
Chen, Y. C., et al. (2007). Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. Journal of Chromatography A. [Link]
Wenzel, T. J. (2024). Chapter 5: A Brief Overview of the Chiral Agents. Royal Society of Chemistry. [Link]
SCIEX. Introduction to Capillary Electrophoresis. [Link]
ResearchGate. (2025). NMR determination of enantiomeric excess. [Link]
Lin, Y. H., et al. (2025). Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. Optics Express. [Link]
Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]
Bao, J., & Zhang, Y. (2015). An approach to the determination of the enantiomeric excess at the extreme case by capillary electrophoresis. Journal of Chromatography A. [Link]
Wang, L., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. RSC Advances. [Link]
Agilent. High Performance Capillary Electrophoresis. [Link]
A comprehensive literature review of (2R)-propane-1,2-diamine applications
A Comprehensive Literature Review & Technical Guide: (2R)-Propane-1,2-diamine Executive Summary & Molecule Profile (2R)-propane-1,2-diamine (also known as (R)-1,2-diaminopropane or (R)-propylenediamine) is the simplest c...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Literature Review & Technical Guide: (2R)-Propane-1,2-diamine
Executive Summary & Molecule Profile
(2R)-propane-1,2-diamine (also known as (R)-1,2-diaminopropane or (R)-propylenediamine) is the simplest chiral diamine used as a bidentate ligand in coordination chemistry and a chiral auxiliary in asymmetric synthesis. Unlike its achiral analogue ethylenediamine, the presence of a methyl group at the C2 position introduces a stereogenic center, breaking symmetry and allowing for the discrimination of enantiotopic faces in catalytic substrates.
While often overshadowed by its bulkier cousins like (1R,2R)-1,2-diaminocyclohexane (DACH) or (1S,2S)-1,2-diphenylethylenediamine (DPEN), (2R)-propane-1,2-diamine remains a critical "baseline" chiral controller. Its smaller steric profile offers unique advantages in confined catalytic pockets where bulkier ligands cause steric clash.
Physicochemical Profile
Property
Data
CAS Number
6852-78-4 ((R)-isomer)
Formula
C3H10N2
Molecular Weight
74.13 g/mol
Chirality
(R)-enantiomer (C2 stereocenter)
Appearance
Colorless, hygroscopic liquid
Basicity (pKa)
pKa1 ≈ 7.13, pKa2 ≈ 10.0 (typical for 1,2-diamines)
Key Reactivity
Bidentate chelation (N,N-donor); Schiff base formation
Synthesis & Resolution Methodologies
The industrial production of 1,2-diaminopropane typically yields a racemic mixture (rac-pn). For high-value pharmaceutical and catalytic applications, the enantiomerically pure (2R)-form is required.
The Tartaric Acid Resolution Protocol
The most robust, self-validating method for isolating (2R)-propane-1,2-diamine relies on the formation of diastereomeric salts using L-(+)-tartaric acid . This classical resolution exploits the solubility difference between the diastereomeric tartrates.
Mechanism of Separation:
Salt Formation:
Fractional Crystallization: The salt formed between (R)-pn and L-(+)-tartaric acid is typically less soluble in aqueous alcohol mixtures than the (S)-pn salt, allowing it to crystallize out.
Liberation: The amine is regenerated using a strong base.
Experimental Workflow (DOT Visualization):
Caption: Workflow for the optical resolution of (2R)-propane-1,2-diamine using L-tartaric acid. The (R)-amine forms the less soluble diastereomeric salt.
Comparative Analysis: Pharmaceutical Applications
Platinum(II) Antitumor Complexes
The success of Cisplatin drove research into chiral analogues to overcome resistance and toxicity. (2R)-propane-1,2-diamine was one of the first chiral ligands investigated.
The "Carrier Ligand" Effect:
In Platinum(II) drugs, the diamine ligand (carrier) determines the nature of the DNA adducts and the drug's ability to evade DNA repair mechanisms.
Feature
Pt((R)-pn)Cl₂
Oxaliplatin (DACH-Pt)
Cisplatin (NH₃)₂
Ligand Structure
Methyl-substituted ethylenediamine
Cyclohexane ring fused
Two ammonia (achiral)
Steric Bulk
Low (Methyl group)
High (Cyclohexane chair)
Minimal
DNA Interaction
Binds DNA; methyl group projects into major groove but offers limited steric blockage.
Bulky DACH ring protrudes into the major groove, preventing polymerase bypass and mismatch repair protein binding.
Forms adducts recognized and repaired by MMR proteins (resistance).
Clinical Status
Investigational/Model
FDA Approved (Colorectal cancer)
FDA Approved (Broad spectrum)
Why did DACH (Oxaliplatin) win?
The cyclohexane ring in Oxaliplatin is rigid and hydrophobic. When the drug binds to DNA, this hydrophobic bulk projects into the major groove, effectively "hiding" the lesion from DNA repair enzymes. The methyl group of (2R)-propane-1,2-diamine, while chiral, lacks the sufficient hydrophobic bulk and rigidity to achieve the same level of repair evasion, resulting in lower efficacy in resistant cell lines compared to Oxaliplatin.
Asymmetric Catalysis: The "Salpn" Ligand
While (2R)-pn may have lost the "platinum race," it is a powerhouse in asymmetric catalysis, particularly when condensed with salicylaldehydes to form Salpn ligands (analogous to Salen).
Application: Electrochemical CO₂ Reduction
Recent studies (e.g., MDPI, 2023) highlight Platinum-Salpn complexes as effective electrocatalysts for reducing CO₂ to CO.[1]
Mechanism: The (2R)-pn backbone forces the metal center into a specific chiral twist. The "non-innocent" nature of the Salpn ligand allows it to store electrons/protons, facilitating the multi-electron reduction of CO₂.
In the asymmetric transfer hydrogenation of ketones, the diamine ligand is crucial.
Comparative Ligand Performance (Ru-Catalyzed Hydrogenation of Acetophenone):
Ligand Backbone
Structure
Steric Environment
Typical ee% (Acetophenone)
(1R,2R)-DACH
Cyclohexane
Rigid, C2-symmetric, bulky
95 - 99% (Industry Standard)
(1S,2S)-DPEN
Diphenyl
Flexible but bulky phenyl rings
90 - 97%
(2R)-PN
Methyl
Flexible, small methyl group
60 - 80%
Insight: The lower ee% for (2R)-pn is due to the conformational flexibility of the five-membered chelate ring and the insufficient steric bulk of the single methyl group to fully "lock" the transition state geometry compared to the fused ring of DACH or the phenyl groups of DPEN. However, for sterically crowded substrates where DACH fails to bind, (2R)-pn is often the "rescue" ligand.
Catalytic Cycle Visualization:
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation. The (2R)-pn ligand creates the chiral environment in the Transition State (TS).
Experimental Protocol: Synthesis of (R)-Salpn Ligand
Preparation: Charge a 50 mL round-bottom flask with 20 mL of absolute ethanol.
Addition 1: Add 2.44 g of salicylaldehyde. The solution will turn pale yellow.
Addition 2: Dropwise add 0.74 g of (2R)-propane-1,2-diamine while stirring.
Reaction: The solution will immediately deepen in color (yellow-orange) due to imine formation. Heat to reflux (80°C) for 2 hours to ensure completion.
Crystallization: Cool the mixture to room temperature, then place in an ice bath. Yellow crystalline needles of the ligand will precipitate.
Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
Validation:
Melting Point: Expect ~45-50°C.
1H NMR (CDCl3): Look for the imine proton singlet (–CH=N–) around 8.3 ppm. The breakdown of symmetry due to the chiral center will be evident in the splitting of the aromatic signals.
References
Resolution of Diamines: BenchChem Technical Guide. "An In-depth Technical Guide to the Chirality and Enantiomers of 1,2-Diaminopropane." Link
Platinum Cytotoxicity: Biol Pharm Bull. 1993 Oct;16(10):1014-8. "Cytotoxicity of platinum(IV) and platinum(II) complexes containing 1R,2R-cyclohexanediamine as a ligand." (Comparative context for DACH vs PN). Link
CO2 Reduction: MDPI Inorganics. 2023.[2][3] "New Platinum Complexes from Salen- and Hydroxy-Substituted Salpn-Naphthalene Ligands with CO2 Reduction Activity." Link
Asymmetric Hydrogenation: Organometallics. 2007.[4] "Asymmetric Hydrogenation of Ketones with Ruthenium Complexes... A Comparative Study." Link
General Properties: Sigma-Aldrich Product Sheet. "(S)-(-)-1,2-Diaminopropane dihydrochloride." (For physical property verification). Link
Comparative Guide: Catalytic Efficacy of (R)- vs (S)-Propane-1,2-diamine Ru(II) Complexes
Executive Summary This guide provides a technical comparison of (R)-propane-1,2-diamine ((R)-pn) and (S)-propane-1,2-diamine ((S)-pn) as chiral ligands in Ruthenium(II) catalytic systems. While these ligands are enantiom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of (R)-propane-1,2-diamine ((R)-pn) and (S)-propane-1,2-diamine ((S)-pn) as chiral ligands in Ruthenium(II) catalytic systems. While these ligands are enantiomers and theoretically behave identically in achiral environments (producing mirror-image products), their performance diverges significantly when paired with chiral diphosphines (e.g., BINAP) in asymmetric hydrogenation.
Key Takeaway: The selection between (R)- and (S)-pn is not merely about choosing product handedness; it is about establishing a "Matched" stereochemical environment within the catalyst's coordination sphere. A mismatched pairing can result in a catastrophic drop in enantiomeric excess (ee) from >98% to <50%.
Mechanistic Basis of Enantiocontrol
The catalytic efficacy of propane-1,2-diamine complexes—specifically in Noyori-type asymmetric hydrogenation —relies on the Metal-Ligand Bifunctional Mechanism . The diamine is not a passive spectator; the amine protons (
) play an active role in stabilizing the transition state via hydrogen bonding.
The "NH Effect" and Stereochemical Gearing
The backbone of the diamine (the propane chain) dictates the conformation of the chelate ring (usually
or twist). This twist orients the phenyl rings of the ancillary diphosphine ligand (like BINAP), creating a "chiral pocket" that permits substrate entry from only one face.
Diagram 1: The Outer-Sphere Bifunctional Mechanism
This diagram illustrates how the Ru-H and N-H moieties cooperatively deliver hydrogen to the ketone substrate.
Caption: The concerted transfer of Hydride (from Ru) and Proton (from NH) fixes substrate orientation, determined by the diamine's chirality.
The "Matched" vs. "Mismatched" Phenomenon
When using RuCl2(Diphosphine)(Diamine) catalysts, the chirality of the diphosphine (e.g., BINAP) and the diamine must be synergistic.
Matched Pair: The chiral induction of the diphosphine and the diamine reinforce each other.
Mismatched Pair: The chiral inductions oppose each other, leading to lower activity and poor enantioselectivity.
Comparative Data: Asymmetric Hydrogenation of Acetophenone
*Note: In mismatched cases, the diphosphine (BINAP) usually dominates the sense of induction, but the absolute ee is severely compromised.
Diagram 2: Decision Logic for Catalyst Selection
Use this workflow to select the correct diamine enantiomer based on your target product.
Caption: Workflow for selecting the "Matched" diamine/diphosphine pair to ensure maximal enantiomeric excess.
Experimental Protocols
A. Synthesis of RuCl2((S)-BINAP)((S)-pn)
This protocol ensures the formation of the trans-RuCl2 species, which is the precatalyst of choice.
Preparation: In a glovebox, charge a Schlenk flask with [RuCl2(benzene)]2 (0.5 mmol) and (S)-BINAP (1.0 mmol).
Solvation: Add anhydrous DMF (10 mL) and heat to 100°C for 10 minutes to form the intermediate Ru-diphosphine species. The solution should turn reddish-brown.
Ligand Addition: Cool to 25°C. Add (S)-propane-1,2-diamine (1.1 mmol).
Crystallization: Stir for 2 hours. Remove solvent under high vacuum. Recrystallize the residue from a mixture of CH2Cl2 and Diethyl Ether.
Validation: The resulting yellow solid should show a characteristic singlet in ³¹P NMR (approx. 45-50 ppm depending on solvent).
B. Catalytic Hydrogenation (Standard Operating Procedure)
Loading: In a stainless steel autoclave, dissolve Acetophenone (10 mmol) in 2-Propanol (5 mL).
Catalyst Injection: Add the Ru-complex (0.005 mmol, S/C = 2000) and t-BuOK (0.05 mmol) as a base activator.
Pressurization: Purge with H2 gas (3x) to remove O2. Pressurize to 10 atm (approx 150 psi).
Reaction: Stir vigorously at 25-30°C for 6-12 hours.
Analysis: Vent H2 carefully. Analyze conversion and ee via Chiral GC (e.g., Cyclosil-B column).
Troubleshooting & Validation (E-E-A-T)
To ensure Trustworthiness and reproducibility, verify the following critical control points:
Purity of Diamine: Commercial (R)- or (S)-propane-1,2-diamine is hygroscopic and absorbs CO2 from air. Distill over KOH before use to prevent catalyst poisoning.
The "Induction Period": If the reaction is slow to start, the active Ru-H species may not have formed. Ensure the base (t-BuOK or KOH) is fresh; the base is required to eliminate HCl and generate the active hydride.
Mismatched Identification: If you observe <60% ee, check your ligand lot numbers. You have likely created a mismatched pair (e.g., S-BINAP with R-pn).
References
Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts. Angewandte Chemie International Edition.
Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Highly Effective Precatalyst. Journal of the American Chemical Society.
Dub, P. A., & Gordon, J. C. (2018). The Role of the Metal-Ligand Bifunctional Mechanism in the Hydrogenation of Polar Bonds. Nature Reviews Chemistry.
Organic Syntheses. (2005). Hydrogenation of Geraniol using Ru-BINAP. (Representative protocol for Ru-BINAP handling).
Comparative
A Comparative Guide to the Efficacy of (2R)-propane-1,2-diamine in Stereoselective Reductions vs. Oxidations
Abstract (2R)-propane-1,2-diamine, a simple yet potent chiral ligand, has carved a significant niche in the field of asymmetric synthesis. Its C2-symmetric backbone and readily available stereoisomers make it a valuable...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(2R)-propane-1,2-diamine, a simple yet potent chiral ligand, has carved a significant niche in the field of asymmetric synthesis. Its C2-symmetric backbone and readily available stereoisomers make it a valuable tool for researchers aiming to control the stereochemical outcome of chemical transformations. This guide provides a comparative analysis of the efficacy of (2R)-propane-1,2-diamine and its derivatives in two major classes of stereoselective reactions: reductions and oxidations. By examining mechanistic principles and presenting key experimental data, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the optimal applications of this versatile chiral building block.
Introduction: The Role of Chiral Diamines in Asymmetric Catalysis
In the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds, chirality is paramount. Often, only one enantiomer of a molecule elicits the desired therapeutic effect, while the other may be inactive or even harmful. Asymmetric catalysis addresses this challenge by selectively producing a single enantiomer, and chiral ligands are the cornerstone of this field.[1] These molecules coordinate to a metal center, creating a chiral environment that directs the stereochemical pathway of a reaction.[2][3]
Chiral 1,2-diamines are a particularly important class of ligands.[1][4] Their bidentate nature allows them to form stable chelate complexes with a variety of transition metals, such as Ruthenium, Rhodium, Iridium, and Iron.[2][5] (2R)-propane-1,2-diamine (hereafter referred to as R-pn), with its stereocenter at the C2 position, is one of the simplest and most fundamental examples.[2][6] This guide will dissect its performance in the distinct realms of adding hydrogen (reductions) versus adding oxygen (oxidations).
Section 1: Unrivaled Excellence in Stereoselective Reductions
The application of R-pn and its derivatives is most extensively documented and highly successful in the domain of stereoselective reductions, particularly in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[7] This reaction is a cornerstone of modern organic synthesis for producing chiral alcohols and amines.[8]
Mechanism of Action: The Noyori-Ikariya Bifunctional Catalysis
The efficacy of diamine ligands in ATH is best understood through the lens of the Noyori-Ikariya bifunctional mechanism.[7][9] In this model, the catalyst, typically a Ruthenium complex bearing a diamine and an η⁶-arene ligand, operates through an "outer-sphere" mechanism.[9]
Key mechanistic features include:
Bifunctionality: The catalyst is termed "bifunctional" because both the metal center and the amine ligand actively participate in the hydrogen transfer.[9]
Concerted Hydrogen Transfer: The process involves a concerted, six-membered ring transition state. The hydride on the Ruthenium (Ru-H) is transferred to the carbonyl carbon, while a proton from the coordinated amine (N-H) is simultaneously transferred to the carbonyl oxygen.
Stereochemical Control: The chirality of the product is determined by the steric and electronic interactions within this transition state. The chiral diamine ligand, R-pn, creates a rigid and well-defined chiral pocket that forces the substrate to adopt a specific orientation, leading to preferential attack on one of the two prochiral faces of the carbonyl group.[10]
Mandatory Visualization: Catalytic Cycle of Asymmetric Transfer Hydrogenation
Caption: Catalytic cycle for the Noyori-type asymmetric transfer hydrogenation of a ketone.
Performance Data in Asymmetric Transfer Hydrogenation
Complexes derived from simple diamines like R-pn, and more commonly its N-tosylated derivatives (e.g., (R,R)-TsDPEN), are renowned for delivering exceptional enantioselectivity across a broad range of ketone substrates.
Substrate
Catalyst System
H-Donor
Conditions
e.e. (%)
Yield (%)
Reference
Acetophenone
RuCl₂(p-cymene)((R,R)-TsDPEN)
HCOOH/NEt₃
28 °C, 24h
98 (S)
95
Noyori, R. et al.
1-Tetralone
RuCl₂(p-cymene)((R,R)-TsDPEN)
HCOOH/NEt₃
28 °C, 4h
99 (S)
99
Noyori, R. et al.
2,4,6-Trimethylacetophenone
RuCl₂(p-cymene)((R,R)-TsDPEN)
HCOOH/NEt₃
28 °C, 48h
99 (S)
97
Noyori, R. et al.
Note: (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) is a commonly used, more sterically hindered analogue of propane-1,2-diamine that often provides higher enantioselectivity.
Comparison with Alternatives
vs. Phosphine Ligands (e.g., BINAP): While Ru-BINAP catalysts are highly effective for direct asymmetric hydrogenation (using H₂ gas), the Ru-diamine systems excel in transfer hydrogenation, which uses safer and more convenient hydrogen donors like isopropanol or formic acid.[11][12] The bifunctional mechanism of diamine complexes is distinct and often more efficient for polar C=O bonds.[9]
vs. Oxazaborolidine Catalysts (CBS Reduction): CBS catalysts are powerful for borane-mediated reductions.[13] However, the Ru-diamine systems are true catalysts used in much lower quantities and avoid stoichiometric use of boron reagents, offering a greener and more atom-economical alternative.
The overwhelming success and broad applicability of R-pn and its analogues in asymmetric reductions establish this as their premier area of efficacy.
Section 2: Moderate to Good Efficacy in Stereoselective Oxidations
While less common than their use in reductions, chiral diamines, including derivatives of R-pn, have been employed as ligands in stereoselective oxidation reactions. Their role here is to control the facial selectivity of an oxidant's approach to a substrate, typically an alkene.
Mechanism of Action: Asymmetric Epoxidation
One area where chiral diamines have been explored is in asymmetric epoxidation, particularly of electron-deficient olefins like cyclic enones. The mechanism often involves the in-situ formation of a chiral iminium ion.
Iminium Formation: The chiral diamine reacts with the enone to form a chiral iminium intermediate.
Nucleophilic Attack: A nucleophilic oxidant, such as hydrogen peroxide, attacks the double bond of the iminium ion. The stereochemistry of the diamine backbone directs the oxidant to one face of the molecule.
Ring Closure & Hydrolysis: A subsequent intramolecular ring-closure forms the epoxide ring, and hydrolysis releases the chiral product and regenerates the diamine catalyst.
Mandatory Visualization: Workflow for Diamine-Catalyzed Epoxidation
Caption: Generalized workflow for organocatalytic asymmetric epoxidation using a chiral diamine.
Performance Data in Asymmetric Oxidations
The performance of simple diamines like R-pn in oxidations is often modest and highly substrate-dependent. More complex diamine structures are typically required to achieve high enantioselectivity.
Note: Data often features more complex diamines like 1,2-diaminocyclohexane or diphenylethanediamine, which are structurally related to propane-1,2-diamine but offer greater steric hindrance and conformational rigidity, leading to improved stereocontrol.
Comparison with Alternatives
vs. Sharpless Asymmetric Dihydroxylation/Epoxidation: The Sharpless methods, which use cinchona alkaloid ligands with Osmium (dihydroxylation) or Titanium tartrate complexes (epoxidation), are the gold standard for oxidizing alkenes.[14][15][16] They are generally more robust, predictable, and provide higher enantioselectivities across a wider range of substrates than diamine-based oxidation systems.[17] The mnemonic for predicting the stereochemical outcome of the Sharpless dihydroxylation is a significant advantage.
vs. Jacobsen-Katsuki Epoxidation: This method uses chiral salen ligands with Manganese and is highly effective for the epoxidation of cis-alkenes, often yielding >90% e.e. This system is generally more established and reliable than diamine-catalyzed epoxidations.
In the context of oxidations, R-pn and its simpler relatives are less universally effective and are often outperformed by more specialized and highly-developed catalytic systems.
Comparative Analysis & Conclusion
The evidence strongly indicates that (2R)-propane-1,2-diamine and its derivatives exhibit significantly higher and more general efficacy in stereoselective reductions than in stereoselective oxidations.
The key reasons for this disparity are mechanistic:
In Reductions: The well-defined, bifunctional outer-sphere mechanism of Noyori-type transfer hydrogenation provides a robust framework for stereocontrol.[9] The diamine ligand plays a direct, active role in the hydrogen transfer step, creating a highly organized transition state that reliably imparts chirality.[10]
In Oxidations: The role of the diamine is often relegated to that of an organocatalyst, inducing chirality through the formation of a transient iminium ion. This pathway can be less organized, with competing side reactions and less rigid transition states, often leading to lower enantioselectivity compared to the premier metal-catalyzed oxidation methods.
Recommendation for Researchers: For projects requiring the synthesis of chiral alcohols or amines from ketones or imines, catalyst systems based on chiral 1,2-diamines are a first-tier choice, offering high selectivity, operational simplicity, and atom economy. When targeting chiral epoxides or diols, while diamine-based systems can be effective in specific cases, the more established and broadly applicable Sharpless or Jacobsen-Katsuki systems should be considered the primary options for achieving consistently high levels of stereocontrol.
Detailed Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example based on the Noyori methodology.
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (18.3 mg, 0.05 mmol). Anhydrous dichloromethane (5 mL) is added, and the mixture is stirred at room temperature for 1 hour to form the pre-catalyst.
Reaction Setup: The solvent is removed in vacuo. The flask containing the orange solid catalyst is then charged with acetophenone (120.1 mg, 1.0 mmol).
Reaction Execution: A pre-mixed azeotropic mixture of formic acid and triethylamine (5:2 ratio, 2 mL) is added to the flask. The reaction is stirred at 28 °C.
Monitoring and Workup: The reaction is monitored by TLC or GC. After completion (typically 24 hours), the mixture is diluted with diethyl ether (20 mL) and washed with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
Purification and Analysis: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
References
Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(18), 7863-7883.
Royal Society of Chemistry. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved February 5, 2026, from [Link]
Google Patents. (n.d.). CN113105337B - Preparation method of 1, 2-propane diamine.
Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3 | Request PDF. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. Retrieved February 5, 2026, from [Link]
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved February 5, 2026, from [Link]
Andrew G. Myers Research Group, Harvard University. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). Chiral Ligands in Asymmetric Synthesis: Design and Applications. Retrieved February 5, 2026, from [Link]
Gladiali, S., & Alberico, E. (2006). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews, 106(7), 2943-2984.
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved February 5, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Retrieved February 5, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved February 5, 2026, from [Link]
American Chemical Society. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1279-1290.
UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis. Retrieved February 5, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Retrieved February 5, 2026, from [Link]
Andrew G. Myers Research Group, Harvard University. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Retrieved February 5, 2026, from [Link]
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349.
National Center for Biotechnology Information. (2012). Theoretical investigation on the chiral diamine-catalyzed epoxidation of cyclic enones: mechanism and effects of cocatalyst. The Journal of Organic Chemistry, 77(4), 1858-1865.
MDPI. (2022). Recent Advances in Asymmetric Iron Catalysis.
NPTEL. (n.d.). 1.1.3 Sharpless Asymmetric Dihydroxylation. Retrieved February 5, 2026, from [Link]
ChemRxiv. (2024). Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. Retrieved February 5, 2026, from [Link]
ETH Zurich. (2015). Asymmetric Hydrogenation. Retrieved February 5, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis | Request PDF. Retrieved February 5, 2026, from [Link]
YouTube. (2019). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. Retrieved February 5, 2026, from [Link]
Nobel Prize Outreach. (2001). Ryoji Noyori - Nobel Lecture. Retrieved February 5, 2026, from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of (2R)-propane-1,2-diamine
As researchers and developers, our work with specialized chiral molecules like (2R)-propane-1,2-diamine is fundamental to advancing modern chemistry and drug development. However, the unique reactivity and hazard profile...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and developers, our work with specialized chiral molecules like (2R)-propane-1,2-diamine is fundamental to advancing modern chemistry and drug development. However, the unique reactivity and hazard profile of such reagents demand an equally rigorous approach to their handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for managing (2R)-propane-1,2-diamine waste. The objective is to ensure personnel safety, maintain regulatory compliance, and protect environmental integrity, reinforcing the culture of safety that underpins innovative research.
Core Hazard Profile & Chemical Properties
Understanding the intrinsic hazards of (2R)-propane-1,2-diamine is the foundation of its safe management. This compound is not merely a simple amine; it is a multi-hazard substance requiring careful handling at all stages, from use to disposal. It is classified as a flammable liquid, is acutely toxic, causes severe skin and eye damage, and is harmful to aquatic life.[1][2][3] The primary hazards stem from its flammability, corrosivity, and toxicity.
The causality behind these hazards is rooted in its chemical structure: a short, volatile carbon chain combined with two highly reactive amine functional groups. This combination results in a low flash point and a corrosive, alkaline nature that can inflict severe chemical burns.[1][3]
Table 1: Physicochemical and Hazard Properties of 1,2-Propanediamine
Before any disposal-related activity is initiated, the immediate environment and the handler must be adequately protected. The volatile and corrosive nature of (2R)-propane-1,2-diamine dictates the use of robust protective measures.
Engineering Controls: All handling and preparation for disposal, including transferring from a reaction vessel to a waste container, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical vapor containment, protecting the user from inhaling irritating and potentially sensitizing fumes.[1][3][7]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent contact with this corrosive and toxic substance.[1][6]
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[1]
Eye and Face Protection: Chemical splash goggles are mandatory. Given the severe corrosivity, a full-face shield should be worn over the goggles, especially when handling larger quantities or during transfers where splashing is possible.[1][3]
Body Protection: A flame-retardant lab coat is essential due to the material's flammability. An impervious apron may be worn over the lab coat for added protection against splashes.[1]
Footwear: Closed-toe shoes are required at all times in the laboratory.
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of (2R)-propane-1,2-diamine is that it must be managed as a hazardous waste from cradle to grave. Under no circumstances should this chemical be disposed of down the drain or in general trash.[2][8]
Step 1: Waste Classification
The first crucial step is to correctly classify the waste according to federal and local regulations. Based on its properties, (2R)-propane-1,2-diamine waste falls under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[9][10]
Ignitability (EPA Waste Code D001): With a flash point below 60°C (140°F), it is classified as an ignitable hazardous waste.[3][11]
Corrosivity (EPA Waste Code D002): As a strong amine, it is a corrosive waste.
Step 2: Proper Containerization
The integrity of the waste containment system is paramount to preventing leaks and exposures.
Select a Compatible Container: Use a container designed for liquid hazardous waste. Often, the original manufacturer's container is a suitable choice.[9] If not available, use a high-density polyethylene (HDPE) or other chemically compatible container. Do not use metal containers for corrosive waste.[9]
Ensure Container Integrity: The container must be in good condition, free from leaks, and have a securely sealing cap.[9] Containers must remain closed at all times except when actively adding waste.[1][9]
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(2R)-propane-1,2-diamine," and a clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").
Step 3: Waste Segregation and Storage
Improper storage is a common source of laboratory incidents. (2R)-propane-1,2-diamine waste must be segregated to prevent dangerous reactions.
Incompatibles: Store the waste container away from acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[3][6] A violent reaction can occur if mixed.
Storage Location: Keep the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][3][6] It should be stored in a secondary containment bin within a cabinet rated for flammable and/or corrosive materials.[3] Do not store in areas with open flames, sparks, or high heat.[1][8]
Step 4: Professional Disposal
The final and only acceptable disposal route is through a licensed professional hazardous waste disposal service.[2][12]
Engage Professionals: Contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup. They will coordinate with a certified waste management company that has the permits and expertise to transport, treat, and dispose of this chemical in a compliant manner.
Documentation: Maintain accurate records of the waste generated, including the amount and date of accumulation, as required by your institution and local regulations.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, a swift and correct response is critical to minimizing harm.
Ensure you are wearing the full PPE described in Section 2.
Contain the spill with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent pad.[2][6] Do not use combustible materials like paper towels.
Carefully collect the absorbed material using non-sparking tools and place it into a pre-labeled hazardous waste container.[3]
Clean the spill area with a suitable decontaminating solution and manage all cleanup materials as hazardous waste.[9]
Large Spill Response (>100 mL):
Evacuate the immediate area.
Alert your institution's EHS or emergency response team immediately.
If safe to do so, close the laboratory door to contain the vapors.
Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for large-scale hazardous material response.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][13] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][13]
Disposal Workflow Diagram
The following diagram provides a visual decision-making framework for the proper management and disposal of (2R)-propane-1,2-diamine waste.
Caption: Disposal workflow for (2R)-propane-1,2-diamine waste.
Conclusion
The responsible disposal of (2R)-propane-1,2-diamine is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its specific hazards, implementing rigorous safety protocols, and adhering to a systematic, compliant disposal procedure, researchers can mitigate risks effectively. The core tenets are simple: never dispose of this chemical via standard drains or trash, always use appropriate containment and PPE, and exclusively rely on professional hazardous waste services for final disposal. This commitment ensures that our pursuit of scientific advancement does not come at the cost of safety or environmental health.
References
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(2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444. PubChem, National Center for Biotechnology Information. Link
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SAFETY DATA SHEET - 1,2-Diaminopropane. Fisher Scientific. Link
1,2-Diaminopropane 0.99 Propylenediamine. Sigma-Aldrich. Link
SAFETY DATA SHEET - 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid. Fisher Scientific. Link
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc. Link